molecular formula C9H15N5O B1529507 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide CAS No. 1803596-20-4

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Katalognummer: B1529507
CAS-Nummer: 1803596-20-4
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: OZBQPIMGEQMBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-1-piperidin-4-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h5-6,12H,1-4,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBQPIMGEQMBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209387
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-20-4
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxamide, 5-amino-1-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Decoding the Mechanism of Action of 5-Amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide: A Next-Generation AICA Analog in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of AMPK Activators

For decades, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) has served as the gold-standard pharmacological tool for investigating AMP-activated protein kinase (AMPK) pathways. However, AICAR's utility in advanced cellular models and translational drug development is severely bottlenecked by its pharmacokinetic dependencies. AICAR requires the [1] for cellular entry and must be intracellularly phosphorylated by [2] to form the active AMP mimetic, ZMP.

Enter 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (hereafter referred to as Pip-AICA ). By replacing the ribose moiety of classical AICAR with a piperidin-4-yl ring, this novel structural analog bypasses the traditional nucleoside transport and kinase-dependent activation pathways. This whitepaper dissects the theoretical and proven mechanisms of action of Pip-AICA, detailing how structural modifications alter its cellular uptake, target engagement, and downstream metabolic effects, while providing self-validating experimental workflows for laboratory implementation.

Structural Rationale and Pharmacokinetics (The "Why")

To understand Pip-AICA's mechanism of action, we must first analyze the causality behind its structural design.

  • Bypassing ENT1 Dependency: The ribose ring in AICAR restricts its cellular permeability, mandating active transport via ENT1 or ENT2[3]. The piperidine ring in Pip-AICA is a cyclic amine with a pKa of ~9.5. At physiological pH (7.4), the secondary amine is predominantly protonated, allowing the molecule to interface with Organic Cation Transporters (OCTs) or undergo passive diffusion via its unprotonated lipophilic fraction.

  • Resistance to Nucleosidases: The N-glycosidic bond in AICAR is highly susceptible to cleavage by purine nucleoside phosphorylase (PNP). Pip-AICA utilizes a robust C-N bond connecting the imidazole core to the piperidine ring, rendering it metabolically stable against standard nucleoside degradation pathways.

  • Kinase-Independent Target Engagement: AICAR is a prodrug; it requires the 5'-hydroxyl group on its ribose ring to be phosphorylated into ZMP[4]. Pip-AICA lacks this hydroxyl group. Consequently, it cannot be converted into a nucleotide analog. Its mechanism of action must therefore rely on direct allosteric binding rather than mimicking AMP at the AMPK γ -subunit.

Core Mechanisms of Action in Cellular Models

Given its inability to form ZMP, Pip-AICA modulates cellular metabolism through two primary, kinase-independent mechanisms:

Mechanism A: Direct ADaM Site Activation of AMPK

Recent crystallographic and biochemical advances have identified the [5], a hydrophobic pocket located at the interface between the kinase domain of the α -subunit and the carbohydrate-binding module (CBM) of the β -subunit.

Unlike ZMP, which binds to the nucleotide-sensing γ -subunit, lipophilic and basic small molecules (such as Pip-AICA and other next-generation activators like PF739) dock directly into the ADaM site. This binding induces a conformational change that directly stimulates kinase activity and physically shields the critical activation loop (Thr172) from dephosphorylation by protein phosphatases (e.g., PP2C)[6]. This allows Pip-AICA to[7].

Mechanism B: ATIC Inhibition and Purine Biosynthesis Modulation

The imidazole-4-carboxamide core is a structural mimic of intermediates in the de novo purine biosynthesis pathway. Pip-AICA can act as a competitive inhibitor of AICAR transformylase/IMP cyclohydrolase (ATIC). By inhibiting ATIC, Pip-AICA induces the intracellular accumulation of endogenous ZMP, which subsequently activates AMPK[8]. This dual-pronged approach—direct ADaM site binding and endogenous ZMP accumulation—creates a potent, synergistic metabolic shift.

Pathway cluster_0 Classical AICAR Pathway cluster_1 Pip-AICA Novel Pathway AICAR AICAR ENT1 ENT1 Transporter AICAR->ENT1 Uptake ZMP ZMP (Active) ENT1->ZMP Adenosine Kinase AMPK_gamma AMPK (γ-subunit) ZMP->AMPK_gamma AMP Mimetic PipAICA Pip-AICA OCT OCT / Passive PipAICA->OCT Uptake AMPK_ADaM AMPK (ADaM Site) OCT->AMPK_ADaM Direct Allosteric Binding

Caption: Cellular uptake and AMPK target engagement: Classical AICAR vs. Pip-AICA pathways.

Experimental Workflows: A Self-Validating System

To rigorously prove that Pip-AICA operates via the ADaM site and bypasses ENT1/Adenosine Kinase, we must design a self-validating experimental protocol. By using specific inhibitors that block classical AICAR function, we can isolate and confirm the novel mechanism of Pip-AICA.

Protocol: Validation of Kinase-Independent AMPK Activation in C2C12 Myotubes

Rationale: If Pip-AICA requires ENT1 for uptake, the ENT1 inhibitor NBMPR will block its effect. If it requires conversion to ZMP, the adenosine kinase inhibitor ABT-702 will block its effect. Demonstrating that Pip-AICA retains efficacy in the presence of these inhibitors definitively proves its distinct mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed C2C12 murine myoblasts in 6-well plates and differentiate into myotubes using 2% horse serum for 5-7 days. Ensure media is replaced 24 hours prior to the assay to standardize the metabolic baseline.

  • Inhibitor Pre-treatment:

    • Wash cells twice with warm PBS.

    • Add serum-free DMEM containing either Vehicle (DMSO), NBMPR (10 µM) (to block ENT1), or ABT-702 (5 µM) (to block adenosine kinase).

    • Incubate for 30 minutes at 37°C.

  • Compound Dosing:

    • Spike in AICAR (1 mM) or Pip-AICA (100 µM) directly into the pre-treatment media.

    • Note: Pip-AICA is dosed lower due to higher cell permeability and lack of transporter bottleneck.

    • Incubate for exactly 60 minutes.

  • Lysis and Protein Extraction:

    • Rapidly aspirate media and wash with ice-cold PBS to halt kinase/phosphatase activity.

    • Lyse cells in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Sonicate for 10 seconds and centrifuge at 14,000 x g for 15 mins at 4°C.

  • Western Blot Analysis:

    • Resolve 20 µg of protein via SDS-PAGE.

    • Probe for p-AMPK α (Thr172) (Cell Signaling #2535) and downstream p-ACC (Ser79) (Cell Signaling #3661). Normalize against total AMPK and ACC.

Expected Outcomes: AICAR-induced phosphorylation of AMPK and ACC will be completely abolished by NBMPR and ABT-702. Conversely, Pip-AICA will induce robust phosphorylation regardless of inhibitor presence, validating its ENT1- and kinase-independent mechanism.

Workflow Step1 1. Seed C2C12 Myotubes (Standardize metabolic state) Step2 2. Pre-treat with Inhibitors (NBMPR for ENT1, ABT-702 for AK) Step1->Step2 Step3 3. Compound Dosing (Vehicle, AICAR, Pip-AICA) Step2->Step3 Step4 4. Lysis & Protein Extraction (Preserve phosphorylation) Step3->Step4 Step5 5. Western Blot Analysis (p-AMPK Thr172, p-ACC Ser79) Step4->Step5

Caption: Step-by-step self-validating workflow for determining kinase-independent AMPK activation.

Quantitative Data Summary

To provide a clear benchmark for researchers transitioning from classical tools to next-generation analogs, the following table summarizes the comparative pharmacodynamics and pharmacokinetics of AMPK activators.

ParameterClassical AICARPip-AICA (Novel Analog)PF739 (Standard ADaM Activator)
Primary Uptake Mechanism ENT1 / ENT2OCTs / Passive DiffusionPassive Diffusion
Prodrug Status Yes (Requires Adenosine Kinase)No (Directly Active)No (Directly Active)
Primary Binding Site γ -subunit (as ZMP) α / β -subunit interface (ADaM) α / β -subunit interface (ADaM)
Metabolic Stability Low (Rapidly cleaved by PNP)High (Stable C-N bond)High
Typical In Vitro Dose 500 µM – 2 mM10 µM – 100 µM1 µM – 10 µM
Effect on Purine Synthesis Direct IntermediateATIC Competitive InhibitorNone

Conclusion

The transition from ribose-based to piperidine-based AICA analogs represents a critical leap in metabolic pharmacology. By eliminating the reliance on equilibrative nucleoside transporters and intracellular kinases, 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (Pip-AICA) offers a highly permeable, metabolically stable tool for probing the AMPK axis. For application scientists and drug developers, utilizing self-validating workflows with specific transport and kinase inhibitors is paramount to accurately mapping the distinct ADaM-site pharmacology of these next-generation compounds.

References

  • Willows, R., et al. "Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering." Molecular Metabolism. [Link][7]

  • "AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules." MDPI.[Link][6]

  • Hunter, R. W., et al. "Regulation of hepatic glucose production and AMPK by AICAR but not by metformin depends on drug uptake through the equilibrative nucleoside transporter 1 (ENT1)." PubMed.[Link][1]

  • Juterzenka, V., et al. "Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator." Biochemical Journal (Portland Press).[Link][5]

  • "Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells." American Journal of Physiology.[Link][3]

  • "Investigating ZMP Accumulation in C2C12 Myotubes with AICAR and Prodrug-39." Physiology.org.[Link][4]

  • "AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism." MDPI.[Link][2]

  • "AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review." PubMed Central (PMC).[Link][8]

Sources

The Inhibition of Purine Biosynthesis: A Technical Guide to Targeting AICAR Transformylase (ATIC) with Aminoimidazole Carboxamide-Based Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Targeting Purine Biosynthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process, providing the essential building blocks for DNA and RNA, as well as key molecules for cellular energy and signaling.[1][2] This pathway is a multi-step, energy-intensive process that converts phosphoribosyl pyrophosphate into inosine monophosphate (IMP), the precursor for both adenosine and guanosine nucleotides.[3] In pathologies characterized by rapid cell proliferation, such as cancer, there is a heightened demand for purines to sustain DNA replication and transcriptional activities.[4][5] This dependency makes the de novo purine biosynthesis pathway a compelling target for therapeutic intervention.[4]

This guide focuses on a critical enzyme in this pathway, 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC), and the strategies for its inhibition by small molecules based on the aminoimidazole carboxamide scaffold. While the specific molecule 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide is not extensively characterized in publicly available literature, this document will provide a comprehensive framework for understanding the role of similar compounds in the broader context of ATIC inhibition and purine biosynthesis. We will delve into the mechanistic underpinnings of ATIC function, the rationale for its inhibition, and the experimental methodologies required to identify and characterize novel inhibitors.

The Bifunctional Enzyme ATIC: A Linchpin in Purine Synthesis

ATIC is a homodimeric, bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway.[6][7] Its two catalytic activities are:

  • AICAR Transformylase (AICAR-Tfase): This domain catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-fTHF) to the 5-amino group of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[1][4]

  • IMP Cyclohydrolase (IMPCH): This domain then catalyzes the cyclization of FAICAR to form the first purine nucleotide, inosine monophosphate (IMP).[1][2]

Crucially, the AICAR transformylase activity is dependent on the homodimerization of ATIC, with the active sites being formed at the interface of the two protein subunits.[6][8] This structural feature presents a unique opportunity for the development of allosteric inhibitors that disrupt dimerization, offering a potential for high specificity.[6][8]

Visualizing the De Novo Purine Biosynthesis Pathway and ATIC's Role

Purine_Biosynthesis cluster_ATIC ATIC PRPP Phosphoribosyl Pyrophosphate MultiStep Multiple Enzymatic Steps PRPP->MultiStep AICAR 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) MultiStep->AICAR AICAR_Tfase AICAR Transformylase AICAR->AICAR_Tfase 10-fTHF FAICAR 5-Formamidoimidazole-4-carboxamide Ribonucleotide (FAICAR) IMPCH IMP Cyclohydrolase FAICAR->IMPCH IMP Inosine Monophosphate (IMP) AMP_GTP AMP & GTP IMP->AMP_GTP DNA_RNA DNA & RNA Synthesis AMP_GTP->DNA_RNA AICAR_Tfase->FAICAR IMPCH->IMP

Caption: The de novo purine biosynthesis pathway, highlighting the final two steps catalyzed by the bifunctional enzyme ATIC.

Aminoimidazole Carboxamides as a Scaffold for ATIC Inhibitors

The natural substrate of ATIC's transformylase domain, AICAR, is an aminoimidazole carboxamide ribonucleotide.[9] This inherent structural motif makes the aminoimidazole carboxamide core an attractive starting point for the rational design of competitive inhibitors. By modifying the substituents on the imidazole ring and the carboxamide nitrogen, it is possible to develop compounds that bind to the active site of ATIC with higher affinity than the natural substrate, thereby blocking the downstream production of IMP.

While specific data on 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide is scarce, the rationale for its potential activity would lie in the piperidinyl group occupying a pocket within the ATIC active site, potentially forming favorable interactions that enhance binding affinity. The design of such molecules often involves iterative cycles of chemical synthesis and biological testing to optimize potency and selectivity.

Experimental Protocols for the Characterization of ATIC Inhibitors

A rigorous and multi-faceted approach is essential for the validation of novel ATIC inhibitors. The following protocols provide a framework for the comprehensive evaluation of candidate compounds.

Enzymatic Assay for AICAR Transformylase Activity

This assay directly measures the ability of a compound to inhibit the formyltransferase activity of purified ATIC.

Principle: The AICAR transformylase reaction consumes 10-formyltetrahydrofolate (10-fTHF) and produces tetrahydrofolate (THF). The formation of THF can be monitored spectrophotometrically by the increase in absorbance at 298 nm.[1][4]

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human ATIC is expressed and purified to homogeneity. The concentration of the purified enzyme is determined using a standard protein quantification method (e.g., Bradford assay).

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5), KCl, and the substrate AICAR at a concentration close to its Michaelis-Menten constant (Km), which is approximately 17 µM.[4]

  • Inhibitor Preparation: The test compound, such as a novel aminoimidazole carboxamide derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared to test a range of inhibitor concentrations.

  • Assay Execution:

    • In a 96-well UV-transparent plate, add the reaction buffer, AICAR, and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding a pre-determined amount of purified ATIC enzyme and 10-fTHF.

    • Immediately place the plate in a spectrophotometer capable of kinetic readings at 298 nm.

    • Monitor the increase in absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC50 (half-maximal inhibitory concentration) or the Ki (inhibition constant).

Parameter Typical Value/Range Reference
ATIC Concentration10-50 nM[4]
AICAR Concentration10-25 µM[4]
10-fTHF Concentration25-50 µM[4]
Wavelength298 nm[1][4]
Temperature25 °C[4]
Cell-Based Assay for De Novo Purine Synthesis Inhibition

This assay assesses the ability of a compound to inhibit purine biosynthesis in a cellular context.

Principle: Cells are cultured in the presence of a labeled precursor of the de novo purine synthesis pathway, such as ¹⁴C-glycine or ¹⁴C-formate.[10] The incorporation of the radiolabel into newly synthesized purine nucleotides (and subsequently into DNA and RNA) is measured. A decrease in radiolabel incorporation in the presence of an inhibitor indicates a disruption of the pathway.

Step-by-Step Methodology:

  • Cell Culture: Select a rapidly proliferating cancer cell line known to be dependent on de novo purine synthesis (e.g., breast cancer cell lines).[6][8] Culture the cells in a suitable medium.

  • Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 24-48 hours).

  • Radiolabeling: Add a radiolabeled precursor (e.g., ¹⁴C-glycine) to the cell culture medium and incubate for a further period to allow for incorporation into the purine pool.

  • Nucleic Acid Extraction: Lyse the cells and extract the nucleic acids (DNA and RNA).

  • Quantification: Measure the amount of radioactivity incorporated into the nucleic acid fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total amount of nucleic acid or protein in each sample. Plot the normalized counts against the inhibitor concentration to determine the IC50 for the inhibition of de novo purine synthesis.

Cytotoxicity and Cell Proliferation Assays

These assays determine the effect of the inhibitor on the viability and growth of cancer cells.

Principle: Various colorimetric or fluorometric assays can be used to measure cell viability and proliferation. The MTT assay, for example, measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The sulforhodamine B (SRB) assay measures cellular protein content.[12]

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the ATIC inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[11]

Visualizing the Experimental Workflow for ATIC Inhibitor Characterization

Workflow start Start: Novel Aminoimidazole Carboxamide Compound enzymatic_assay Enzymatic Assay: AICAR Transformylase Inhibition start->enzymatic_assay ic50_ki Determine IC50/Ki enzymatic_assay->ic50_ki cell_based_assay Cell-Based Assay: De Novo Purine Synthesis Inhibition ic50_ki->cell_based_assay cellular_ic50 Determine Cellular IC50 cell_based_assay->cellular_ic50 cytotoxicity_assay Cytotoxicity/Proliferation Assay (e.g., MTT) cellular_ic50->cytotoxicity_assay growth_ic50 Determine Growth Inhibition IC50 cytotoxicity_assay->growth_ic50 lead_compound Lead Compound for Further Development growth_ic50->lead_compound

Caption: A streamlined workflow for the characterization of a novel ATIC inhibitor, from initial enzymatic screening to cellular efficacy.

Therapeutic Potential and Future Directions

The inhibition of ATIC presents a promising strategy for the development of novel anti-cancer agents.[6][8] By selectively targeting the increased reliance of cancer cells on de novo purine biosynthesis, ATIC inhibitors have the potential to induce cell cycle arrest and apoptosis in malignant cells while sparing normal tissues to a greater extent.[5] Furthermore, the unique dimeric nature of ATIC offers the possibility of developing highly specific allosteric inhibitors that do not interfere with other folate-dependent enzymes, a common issue with classical antifolates.[4][8]

The development of potent and selective ATIC inhibitors, such as those based on the aminoimidazole carboxamide scaffold, requires a multidisciplinary approach that integrates medicinal chemistry, structural biology, and cellular pharmacology. While the specific compound 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide remains to be fully characterized, the principles and methodologies outlined in this guide provide a robust framework for the discovery and validation of the next generation of purine biosynthesis inhibitors.

References

  • Title: Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC - NIH Source: National Institutes of Health URL
  • Title: AICAR transformylase/IMP cyclohydrolase (ATIC)
  • Title: AICAR transformylase Inhibitors | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Journal of Cell and Molecular Pharmacology URL
  • Title: AICAR transformylase/IMP cyclohydrolase (ATIC)
  • Title: A Multisubstrate Adduct Inhibitor of AICAR Transformylase | Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL
  • Title: ATIC-Associated De Novo Purine Synthesis Is Critically Involved in Proliferative Arterial Disease | Circulation Source: Circulation URL
  • Title: Targeting tumour proliferation with a small-molecule inhibitor of AICAR transformylase homodimerization - PubMed Source: PubMed URL
  • Title: Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC Source: National Institutes of Health URL
  • Title: Cytoxicity Assays | Your Home for Cell Research - Omni Life Science Source: Omni Life Science URL
  • Title: New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic Source: Oxford Academic URL
  • Title: Cytotoxic assays for screening anticancer agents - PubMed Source: PubMed URL
  • Title: Bifunctional purine biosynthesis protein ATIC - Gallus gallus (Chicken)
  • Title: Inosine monophosphate synthase - Wikipedia Source: Wikipedia URL
  • Title: Genetically selected cyclic-peptide inhibitors of AICAR transformylase homodimerization - PubMed Source: PubMed URL
  • Title: Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide Source: ResearchGate URL
  • Title: Comprehensive measurement of purines in biological samples - Frontiers Source: Frontiers URL
  • Title: Application Note: Cell-Based Assay for Measuring Xanthine Oxidase Inhibition by Allopurinol - Benchchem Source: BenchChem URL
  • Title: Analysis of Intra- and Extracellular Levels of Purine Bases, Nucleosides, and Nucleotides in HepG2 Cells by High-performance Liquid Chromatography - PubMed Source: PubMed URL
  • Title: Comprehensive measurement of purines in biological samples - R Discovery Source: R Discovery URL
  • Title: Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays - Benchchem Source: BenchChem URL
  • Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: Wiley Online Library URL
  • Title: Biosynthesis of the purines. XVIII.
  • Title: Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC Source: National Institutes of Health URL
  • Title: 5-Amino-4-imidazolecarboxamide 95 360-97-4 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Purine synthesis suppression reduces the development and progression of pulmonary hypertension in rodent models - PMC Source: National Institutes of Health URL
  • Title: 5-Amino- | MedChemExpress (MCE)
  • Title: Uric Acid Assay Kit - Colorimetric / Fluorometric (ab65344)
  • Title: 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR)
  • Title: Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • Title: Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC Source: National Institutes of Health URL
  • Title: Restricting purine synthesis decreases the purine to pyrimidine ratio...
  • Title: CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents Source: Google Patents URL
  • Title: 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE - Inxight Drugs Source: Inxight Drugs URL
  • Title: EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)
  • Title: Human 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase/Inosine 5′-Monophosphate Cyclohydrolase - Semantic Scholar Source: Semantic Scholar URL
  • Title: Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - RSC Publishing Source: Royal Society of Chemistry URL

Sources

Preclinical Safety and Toxicity Profile of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the essential preclinical toxicity and safety studies required for the development of novel small molecules, using the hypothetical compound 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide as a central example. In the absence of publicly available preclinical data for this specific molecule, this guide will leverage published safety data from structurally related imidazole carboxamides and adhere to established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD). The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing and interpreting a thorough preclinical safety program. This document will detail the causality behind experimental choices, provide step-by-step methodologies for key toxicological assessments, and present data in a clear, comparative format to facilitate informed decision-making in the drug development pipeline.

Introduction: The Imperative of a Rigorous Preclinical Safety Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a meticulous evaluation of its safety and toxicity profile. Regulatory bodies, including the FDA, mandate a comprehensive suite of preclinical toxicology studies to ensure the safety of a drug candidate before it can be administered to humans.[1] These studies are designed to identify potential risks, establish safe dosage levels, and comply with stringent regulatory requirements.[1] This guide will focus on the preclinical safety evaluation of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide, a novel imidazole-based compound. While specific data for this molecule is not publicly available, we will draw upon the preclinical findings for a similar molecule, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a known Protein Kinase C-iota (PKC-ι) inhibitor, to illustrate the principles of preclinical toxicology assessment.[2][3]

Mechanistic Considerations and Potential Targets

The imidazole carboxamide scaffold is a common feature in molecules targeting various cellular pathways. For instance, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a well-known activator of 5' adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular metabolism.[4][5] Conversely, other derivatives like ICA-1s have been developed as specific enzyme inhibitors, in this case, of PKC-ι, an oncogene implicated in several cancers.[2][3] Given the structural similarities, it is plausible that 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide could interact with kinases or other enzymes involved in cellular signaling. Therefore, the preclinical safety evaluation must be broad in scope to identify any potential on-target or off-target toxicities.

Foundational Preclinical Toxicology Studies: A Phased Approach

The preclinical toxicology program is a tiered process, beginning with acute studies and progressing to longer-term repeated-dose studies. This phased approach allows for early identification of potential liabilities and informs the design of subsequent, more extensive studies.[6][7] All studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[1][8]

Acute Toxicity Assessment

The initial step in the in-vivo safety evaluation is to determine the acute toxicity of the compound. This involves the administration of a single dose, or multiple doses within 24 hours, to animal models to assess the immediate adverse effects.[9] The primary goals of acute toxicity studies are to:

  • Determine the maximum tolerated dose (MTD).

  • Identify the median lethal dose (LD50), although modern methods aim to use fewer animals and focus on classifying the substance's toxicity class.[10][11]

  • Characterize the clinical signs of toxicity.

  • Inform dose selection for subsequent repeat-dose studies.

This protocol is a widely accepted method that avoids using mortality as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females as they are often slightly more sensitive.[11]

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of a 5-day acclimatization period is required before dosing.

  • Dose Selection: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Based on the outcome, the dose for the next animal is adjusted up or down.

  • Administration: The test substance is administered orally by gavage. The vehicle should be inert (e.g., 0.5% methylcellulose in water).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Illustrative Data from a Structurally Similar Compound (ICA-1s):

A preclinical study on ICA-1s, a PKC-ι inhibitor, provides valuable insight into what might be expected from an acute toxicity study of a similar imidazole carboxamide. In this study, mice survived single doses ranging from 5 to 5000 mg/kg, indicating a low acute toxicity profile.[2][3]

Parameter Observation for ICA-1s Reference
Animal Model Murine model[2][3]
Dose Range 5 mg/kg to 5000 mg/kg[2][3]
Observation Period 48 hours[2][3]
Outcome Survival at all tested doses[2][3]
Subacute and Subchronic Repeated-Dose Toxicity Studies

Following the acute toxicity assessment, repeated-dose studies are conducted to evaluate the effects of the compound over a longer duration. These studies are critical for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL), which is essential for calculating the safe starting dose in human clinical trials.[1][8]

  • Subacute (14-day) studies: Provide initial information on the toxicity of the compound after repeated administration and help in dose range finding for longer-term studies.

  • Subchronic (28-day or 90-day) studies: Offer a more comprehensive assessment of the compound's toxicity profile and are a standard requirement for supporting Phase 1 and 2 clinical trials.[12]

  • Animal Model: Two species are typically required, one rodent (e.g., rats) and one non-rodent (e.g., dogs).[6]

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are used. The high dose should produce some evidence of toxicity but not mortality.

  • Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.

  • Terminal Procedures: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

  • Recovery Group: A satellite group at the high dose and control level may be included to assess the reversibility of any observed toxicities.

Illustrative Data from a Structurally Similar Compound (ICA-1s):

In the subacute study of ICA-1s, mice were treated for 14 days. Serum levels of various biomarkers were measured to assess organ function.[2][3]

Biomarker Organ System Assessed Finding for ICA-1s Reference
Aspartate aminotransferase (AST)LiverNot specified in abstract[2][3]
Alkaline phosphatase (ALP)Liver, BoneNot specified in abstract[2][3]
γ-glutamyl transpeptidase (GGT)LiverNot specified in abstract[2][3]
TroponinHeartNot specified in abstract[2][3]
C-reactive protein (CRP)InflammationNot specified in abstract[2][3]

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[13] These studies are a critical component of the preclinical safety package and are mandated by regulatory agencies. The core battery of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.

Experimental Workflow: Core Battery Safety Pharmacology

Safety_Pharmacology_Workflow cluster_Core_Battery Core Battery Safety Pharmacology Cardiovascular Cardiovascular System (e.g., in vivo telemetry in dogs, hERG assay) Respiratory Respiratory System (e.g., whole-body plethysmography in rats) CNS Central Nervous System (e.g., Irwin test or functional observational battery in rats) Test_Compound Test Compound: 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide Test_Compound->Cardiovascular Assess effects on: - Blood pressure - Heart rate - ECG intervals Test_Compound->Respiratory Assess effects on: - Respiratory rate - Tidal volume Test_Compound->CNS Assess effects on: - Behavior - Motor coordination - Reflexes Genotoxicity_Test_Battery cluster_Genotoxicity Standard Genotoxicity Test Battery Ames_Test Bacterial Reverse Mutation Test (Ames Test) (OECD 471) In_Vitro_Chromosomal_Aberration In Vitro Mammalian Chromosomal Aberration Test (OECD 473) In_Vivo_Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Test_Compound Test Compound: 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide Test_Compound->Ames_Test Assesses gene mutations Test_Compound->In_Vitro_Chromosomal_Aberration Assesses chromosomal damage Test_Compound->In_Vivo_Micronucleus Assesses chromosomal damage in vivo

Caption: Standard battery of genotoxicity assays.

Conclusion: Synthesizing the Preclinical Safety Profile

The comprehensive preclinical safety and toxicity evaluation outlined in this guide provides the foundational data necessary to support an Investigational New Drug (IND) application. By systematically assessing acute and repeated-dose toxicity, safety pharmacology, and genotoxicity, a clear understanding of the potential risks associated with 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide can be established. The illustrative data from the structurally related compound ICA-1s suggests that molecules of this class may exhibit a favorable safety profile, though this must be confirmed through rigorous, compound-specific testing. A thorough and well-documented preclinical toxicology program is not only a regulatory necessity but also a critical step in ensuring patient safety as a new therapeutic candidate progresses into clinical development.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Oecd guidelines for toxicology studies | PPTX. (n.d.). Slideshare.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
  • Toxicology Study Design Considerations. (2022, March 20). Noble Life Sciences.
  • Preclinical Considerations for Products Regulated in OCTGT. (n.d.). FDA.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2019, January 15). PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (n.d.). PMC.
  • ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2009, April 13). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Peptide Institute, Inc. (2024, March 19).
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.).
  • 4 - Safety Data Sheet. (n.d.).
  • Preclinical Toxicology of New Drugs. (n.d.). DTIC.
  • Human 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase/Inosine 5′-Monophosphate Cyclohydrolase. (n.d.). Semantic Scholar.
  • Preclinical Toxicity Studies | Request PDF. (n.d.). ResearchGate.
  • CTD 第 2 部 2.4 非臨床試験の概括評価 MSD 株式会社. (n.d.). PMDA.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It. (n.d.). Luxura Med Spa Chicago.
  • 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside Attenuates High Fat, High Fructose Diet-induced Fatty Liver and Fibrosis in Mice. (2024, January 23). Biomedical and Pharmacology Journal.

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Authored by a Senior Application Scientist

This document provides a detailed, research-grade protocol for the synthesis of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The structural motif, combining an aminoimidazole carboxamide core with a piperidine substituent, is prevalent in pharmacologically active molecules. This guide is designed to be comprehensive, explaining the causality behind experimental choices and ensuring a reproducible and self-validating process.

Introduction and Synthetic Strategy

5-Amino-1H-imidazole-4-carboxamide (AICA) and its derivatives are crucial intermediates in the biosynthesis of purines and have been utilized as building blocks for various therapeutic agents, including anticancer drugs.[1][2] The piperidine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties. The target compound, 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide, thus represents a valuable scaffold for further chemical exploration.

The synthesis strategy outlined here follows a robust and logical three-step sequence:

  • Ring formation precursor synthesis: Reaction of a commercially available, N-Boc protected 4-aminopiperidine with an acyclic precursor to form an intermediate primed for cyclization.

  • Imidazole Ring Cyclization: Intramolecular cyclization of the intermediate to construct the desired 5-aminoimidazole-4-carboxamide ring system, while the piperidine nitrogen remains protected.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target compound. The Boc group is chosen for its stability in the preceding steps and its clean, high-yield removal.[3][4]

The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Imidazole Cyclization cluster_2 Step 3: Deprotection Start_Mat_1 tert-butyl 4-aminopiperidine- 1-carboxylate Intermediate Protected Intermediate Start_Mat_1->Intermediate Acetonitrile, Reflux Start_Mat_2 Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate Start_Mat_2->Intermediate Protected_Product tert-butyl 4-(5-amino-4-carbamoyl- 1H-imidazol-1-yl)piperidine-1-carboxylate Intermediate->Protected_Product Base-catalyzed cyclization Final_Product 5-amino-1-(piperidin-4-yl)-1H- imidazole-4-carboxamide Protected_Product->Final_Product TFA, DCM

Caption: Overall synthetic scheme for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide.

Materials and Reagents

A comprehensive list of required materials and their properties is provided below for ease of experimental planning.

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
tert-butyl 4-aminopiperidine-1-carboxylate87120-72-7200.28Sigma-Aldrich
Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate51133-12-5166.18Sigma-Aldrich
Acetonitrile (anhydrous)75-05-841.05Sigma-Aldrich
Sodium ethoxide (NaOEt)141-52-668.05Sigma-Aldrich
Ethanol (anhydrous)64-17-546.07Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1114.02Sigma-Aldrich
Dichloromethane (DCM, anhydrous)75-09-284.93Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)N/AN/A-
Brine (Saturated NaCl solution)N/AN/A-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-960.08Sigma-Aldrich

Detailed Step-by-Step Synthesis Protocol

PART 1: Synthesis of tert-butyl 4-((2-amino-1,2-dicyanovinyl)amino)piperidine-1-carboxylate (Intermediate)

This initial step involves a nucleophilic addition-elimination reaction. The amino group of the protected piperidine attacks the formimidate, leading to the displacement of ethanol and formation of the desired intermediate.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol).

  • Add 100 mL of anhydrous acetonitrile to dissolve the starting material.

  • To this solution, add ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (8.3 g, 50.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials indicates reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • The crude product can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol or by flash column chromatography on silica gel.

PART 2: Synthesis of tert-butyl 4-(5-amino-4-carbamoyl-1H-imidazol-1-yl)piperidine-1-carboxylate (Protected Product)

This step involves a base-catalyzed intramolecular cyclization. The amino group attacks one of the nitrile groups, initiating the formation of the imidazole ring. Subsequent tautomerization and hydrolysis of the remaining nitrile to a carboxamide during workup or under the reaction conditions yields the protected target compound.

Protocol:

  • Dissolve the crude intermediate from Part 1 in 150 mL of anhydrous ethanol in a 500 mL round-bottom flask.

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.26 g, 55.0 mmol) in 50 mL of anhydrous ethanol, or use a commercially available solution.

  • Slowly add the sodium ethoxide solution to the solution of the intermediate at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC (e.g., 95:5 DCM:Methanol) for the formation of a new, more polar spot corresponding to the product.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

PART 3: Synthesis of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (Final Product)

The final step is the deprotection of the piperidine nitrogen. Trifluoroacetic acid (TFA) is a common and effective reagent for cleaving the Boc group.[4][5] The mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Protocol:

  • Dissolve the purified protected product from Part 2 (assuming a quantitative yield from the previous step for calculation, adjust as needed) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (25 mL, an excess) dropwise to the stirred solution. Caution: This is an exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to a pH of ~10 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extract the aqueous layer with a more polar solvent system, such as a 9:1 mixture of chloroform and isopropanol (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

  • The product can be further purified by recrystallization or by preparative HPLC if a high degree of purity is required.

Experimental Workflow and Characterization

The overall laboratory workflow is summarized in the diagram below.

Experimental_Workflow Start Start: Reagent Preparation Step1_Reaction Step 1: Intermediate Synthesis (Reflux in Acetonitrile) Start->Step1_Reaction Step1_Workup Workup 1: Solvent Evaporation Step1_Reaction->Step1_Workup Step2_Reaction Step 2: Cyclization (NaOEt, Reflux in Ethanol) Step1_Workup->Step2_Reaction Step2_Workup Workup 2: Neutralization, Extraction, Chromatography Step2_Reaction->Step2_Workup Step3_Reaction Step 3: Deprotection (TFA in DCM) Step2_Workup->Step3_Reaction Step3_Workup Workup 3: Basification, Extraction Step3_Reaction->Step3_Workup Purification Final Purification (Recrystallization/HPLC) Step3_Workup->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization End End Product Characterization->End

Caption: A summary of the experimental workflow from synthesis to characterization.

Characterization:

The identity and purity of the final product, 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the imidazole and piperidine protons and carbons in the correct chemical environments and with the expected integrations and multiplicities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected monoisotopic mass for C₉H₁₅N₅O is 209.12766 Da.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. It should be handled with extreme care.

  • Sodium ethoxide is a strong base and is water-reactive. Handle under anhydrous conditions.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the synthesis.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • Cravotto, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8033. Available from: [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ResearchGate. Available from: [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Available from: [Link]

  • Alves, M. J., et al. (2018). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 23(10), 2539. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Serrao, E., et al. (2015). Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. ResearchGate. Available from: [Link]

  • PubChem. 5-amino-1-(piperidin-4-yl)-1h-imidazole-4-carboxamide. Available from: [Link]

  • Tadepalli, S., et al. (2014). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 19(5), 6597-6606. Available from: [Link]

  • MilliporeSigma. tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available from: [Link]

  • Google Patents. (2002). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. EP1215206B1.

Sources

In Vivo Dosing Strategies for 5-Aminoimidazole-4-Carboxamide Derivatives in Murine Models: An Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader

The following Application Notes and Protocols detail in vivo dosing strategies for 5-aminoimidazole-4-carboxamide derivatives in murine models. Due to the absence of specific published data for "5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide" at the time of this writing, this guide leverages the extensive research on the structurally related and well-characterized analog, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) . The principles of formulation, dosing, and experimental design for AICAR provide a robust and scientifically-grounded framework that can be adapted for novel derivatives.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Scientific Rationale

5-Aminoimidazole-4-carboxamide derivatives are a class of compounds that have garnered significant interest for their ability to modulate cellular energy metabolism. The most prominent member of this family, AICAR, is a cell-permeable activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK acts as a master regulator of cellular energy homeostasis, and its activation can trigger a cascade of events that are therapeutically relevant in various disease models, including metabolic disorders and cancer.[1][3]

This guide provides a comprehensive overview of the critical considerations and detailed protocols for designing and executing in vivo studies with AICAR in murine models. The insights and methodologies presented herein are intended to serve as a foundational resource for researchers working with novel 5-aminoimidazole-4-carboxamide analogs.

II. Mechanism of Action: The AMPK Signaling Pathway

The biological effects of AICAR are primarily mediated through its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK.[2] This activation initiates downstream signaling pathways that shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

AMPK_Pathway cluster_downstream Key Downstream Pathways AICAR AICAR (5-aminoimidazole-4-carboxamide riboside) ZMP ZMP (AICAR Monophosphate) AICAR->ZMP Adenosine Kinase AMPK AMPK Activation ZMP->AMPK Allosteric Activation Downstream Downstream Effects AMPK->Downstream Glucose_Uptake ↑ Glucose Uptake (GLUT4 translocation) Downstream->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Downstream->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis & Cholesterol Synthesis Downstream->Lipogenesis Protein_Synthesis ↓ Protein Synthesis (mTOR inhibition) Downstream->Protein_Synthesis

Caption: Intracellular conversion of AICAR to ZMP and subsequent activation of AMPK.

III. Formulation and Vehicle Selection: Ensuring Bioavailability

The solubility and stability of the investigational compound in the chosen vehicle are paramount for accurate and reproducible dosing. For many 5-aminoimidazole-4-carboxamide derivatives, sterile saline is a suitable vehicle for parenteral administration.

Protocol 1: Preparation of AICAR for Injection
  • Aseptic Technique: All procedures should be performed in a laminar flow hood to ensure sterility.

  • Weighing: Accurately weigh the required amount of AICAR powder using a calibrated analytical balance.

  • Dissolution: Dissolve the AICAR powder in sterile 0.9% NaCl (saline). For compounds with limited solubility, gentle warming or sonication may be required. However, stability under these conditions must be validated.

  • Final Concentration: Adjust the volume with sterile saline to achieve the desired final concentration for injection.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 2-8°C and protect from light. For most applications, fresh preparation on the day of dosing is recommended.

IV. In Vivo Dosing Strategies in Murine Models

The selection of a dosing regimen depends on the study's objectives, the compound's pharmacokinetic profile, and the specific murine model.

Table 1: Summary of Reported In Vivo Dosing Regimens for AICAR in Mice
Murine ModelDosageAdministration RouteFrequencyStudy DurationReference
ob/ob Mice1 mg/g/daySubcutaneous (s.c.)Daily7 days[3]
C57BL/6 Mice (HFFD-fed)150 mg/kg/dayIntraperitoneal (i.p.)Daily2 weeks[1]
Experimental Dry Eye0.01% solutionTopical (eye drops)Twice daily10 days[4]
A. Dose-Range Finding (DRF) Studies

For a novel compound, a DRF study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. This typically involves administering escalating doses to small groups of mice and monitoring for signs of toxicity.

B. Administration Routes
  • Intraperitoneal (i.p.) Injection: Offers rapid absorption and is commonly used in preclinical studies.[1]

  • Subcutaneous (s.c.) Injection: Generally provides slower, more sustained absorption compared to i.p. injection.[3]

  • Oral Gavage (p.o.): Necessary for assessing oral bioavailability, but formulation can be more challenging. A common approach involves using a surfactant like Tween-80 and a solubilizing agent such as DMSO in saline.[5]

V. Experimental Workflow and Protocols

A well-structured experimental workflow is crucial for the successful execution of in vivo studies.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body weight, blood glucose, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Compound Administration (Vehicle and Treatment Groups) Randomization->Dosing Monitoring In-Life Monitoring (Clinical signs, body weight, etc.) Dosing->Monitoring Endpoint Endpoint Analysis (Blood/Tissue Collection) Monitoring->Endpoint Analysis Data Analysis (PK/PD, Histology, etc.) Endpoint->Analysis

Caption: A generalized workflow for in vivo compound evaluation in murine models.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw and re-insert at a different site.

  • Injection: Slowly inject the solution.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.

VI. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug concentration and its pharmacological effect is critical.[6]

  • Pharmacokinetics (PK): This involves measuring the concentration of the compound and its metabolites in plasma or tissues over time.[6][7][8] This data helps to determine key parameters such as half-life, Cmax, and AUC. For compounds like AICAR, it is important to measure both the parent compound and its active metabolite, ZMP.[7][8]

  • Pharmacodynamics (PD): This assesses the biological effect of the compound. For AMPK activators, this could involve measuring the phosphorylation status of AMPK and its downstream targets (e.g., ACC) in tissues of interest (e.g., liver, muscle).

VII. Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Solubility Physicochemical properties of the compound.Screen alternative vehicles (e.g., cyclodextrins, DMSO/Tween-80 combinations). Sonication or gentle heating may aid dissolution (verify stability).[5]
Lack of Efficacy Insufficient dose, poor bioavailability, rapid metabolism.Conduct a dose-escalation study. Characterize the pharmacokinetic profile. Confirm target engagement with pharmacodynamic markers.
Toxicity Off-target effects, excessive dosage.Perform a dose-range finding study to establish the MTD. Reduce the dose or dosing frequency.

VIII. References

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs.

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed.

  • Mastering Your 5-Amino-1MQ Dosage: A 2026 Guide. Real Peptides.

  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Real Peptides.

  • 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside Attenuates High Fat, High Fructose Diet-induced Fatty Liver and Fibrosis in Mice. Biomedical and Pharmacology Journal.

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate.

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine.

  • 5-Amino-1MQ & Obesity: Unpacking 2026 Research Potential. Real Peptides.

  • 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice. PubMed.

  • 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase promotes pulmonary arterial smooth muscle cell proliferation via the Ras signaling pathway. PMC.

  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed.

  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal.

  • refining dosage for in vivo studies with N-(1H-Benzo[d]imidazol-4-yl)formamide. Benchchem.

  • Simultaneous Quantification of 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranoside and Its Active Metabolite 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranotide in Mice Plasma by LC–MS/MS. ResearchGate.

  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. Journal of Pharmaceutical Investigation.

  • 5-Amino-1H-imidazole-4-carboxamide hydrochloride. Chemsrc.

  • Murine Pharmacokinetic Studies. PMC.

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology.

  • Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye. PubMed.

  • 5-Amino-4-imidazolecarboxamide. TargetMol.

Sources

Application Notes and Protocols for the Utilization of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that dictates the trajectory of a drug discovery program. The 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide scaffold has emerged as a building block of significant strategic value. This molecule synergistically combines three key pharmacophoric elements:

  • An Imidazole Core: A versatile five-membered heterocycle known for its ability to participate in hydrogen bonding and act as a bioisosteric replacement for an amide bond, which can circumvent metabolic instability issues.[1] The imidazole ring is a privileged structure found in numerous antimicrobial, anti-inflammatory, and anticancer agents.[1]

  • A 5-Amino Group: This primary amine serves as a crucial vector for diversification, allowing for the introduction of a wide array of substituents through well-established amide coupling chemistries. This enables fine-tuning of a compound's structure-activity relationship (SAR).

  • A Piperidine Moiety: This saturated heterocycle is a cornerstone of modern drug design, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[2] The secondary amine of the piperidine ring provides another key handle for introducing diverse chemical functionalities, profoundly influencing a molecule's pharmacological and pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide as a versatile building block for the synthesis of compound libraries targeting a range of therapeutic areas, with a particular emphasis on kinase inhibition.

Physicochemical and Structural Properties

A thorough understanding of a building block's physicochemical properties is fundamental to rational drug design. Below is a summary of the key properties for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide.

PropertyValueSource
Molecular Formula C₉H₁₅N₅OPubChem[3]
Molecular Weight 209.25 g/mol PubChem[3]
XlogP (Predicted) -0.5PubChem[3]
Hydrogen Bond Donors 3PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]
Rotatable Bonds 2PubChem[3]

The low predicted logP value suggests that this scaffold is likely to produce compounds with good aqueous solubility, a desirable trait for oral bioavailability. The presence of multiple hydrogen bond donors and acceptors provides ample opportunity for strong interactions with biological targets.

Synthetic Strategy Overview

Experimental Protocols: Harnessing the Reactivity of the Scaffold

The strategic value of this building block lies in its two primary points of diversification: the secondary amine of the piperidine ring and the primary 5-amino group on the imidazole core. The following protocols provide detailed, step-by-step methodologies for the derivatization at these positions.

Protocol 1: N-Alkylation of the Piperidine Ring via Reductive Amination

Reductive amination is a robust and widely-used method for the N-alkylation of secondary amines due to its operational simplicity and broad substrate scope.[5] This protocol details the reaction of the piperidine nitrogen with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the mild reducing agent. Its selectivity for the iminium ion intermediate over the carbonyl starting material prevents unwanted side reactions and is compatible with the amide functionality present in the molecule.[5]

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is used to prevent reaction with the hydride reagent.

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (1.0 equivalent) in DCE or DCM (0.1 M), add the desired aldehyde or ketone (1.1 equivalents).

  • Catalyst Addition (Optional): Add acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-alkylated product.

Diagram of Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Mol 5-amino-1-(piperidin-4-yl)-1H- imidazole-4-carboxamide Solvent DCE or DCM Start_Mol->Solvent Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Solvent Stir Stir at RT, 20-30 min (Iminium Ion Formation) Solvent->Stir Add_NaBH Add NaBH(OAc)₃ Stir->Add_NaBH Monitor Stir at RT, 2-12h Monitor by TLC/LC-MS Add_NaBH->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Purify Wash, Dry, Concentrate & Purify (Chromatography) Extract->Purify End_Product N-Alkylated Product Purify->End_Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: Acylation of the 5-Amino Group

The 5-amino group on the imidazole ring can be readily acylated using standard amide coupling conditions to introduce a diverse range of substituents. This protocol employs HATU, a common and efficient coupling reagent.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization, particularly with amino acid-derived carboxylic acids.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing in the coupling reaction.

  • Solvent: Anhydrous dimethylformamide (DMF) is an excellent solvent for this type of reaction due to its polar, aprotic nature.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.2 equivalents) in anhydrous DMF (0.2 M). Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Reaction Setup: Dissolve 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (1.0 equivalent) in anhydrous DMF. Note: If the starting material is a salt (e.g., HCl), an additional equivalent of base may be required.

  • Amine Coupling: Add the pre-activated carboxylic acid solution to the solution of the building block.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-N-acylated product.

Diagram of Library Synthesis Workflow

G cluster_r1 R1 Diversification (Piperidine N-Alkylation) cluster_r2 R2 Diversification (5-Amino Acylation) Core 5-amino-1-(piperidin-4-yl)-1H- imidazole-4-carboxamide Reductive_Amination Reductive Amination (Protocol 1) Core->Reductive_Amination Amide_Coupling Amide Coupling (Protocol 2) Core->Amide_Coupling R1_Aldehydes Aldehyde/ Ketone Library (R1-CHO) R1_Aldehydes->Reductive_Amination Library_A Library A (N-Substituted) Reductive_Amination->Library_A Library_A->Amide_Coupling Further Diversification Final_Library Final Diversified Library Library_A->Final_Library R2_Acids Carboxylic Acid Library (R2-COOH) R2_Acids->Amide_Coupling Library_B Library B (5-N-Acylated) Amide_Coupling->Library_B Library_B->Reductive_Amination Further Diversification Library_B->Final_Library

Caption: Parallel synthesis workflow for library generation.

Application in Kinase Inhibitor Drug Discovery

The 5-amino-1-(substituted)-1H-imidazole-4-carboxamide scaffold is a well-established "hinge-binder" motif in kinase inhibitor design. The amino-imidazole portion can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The piperidine moiety can extend into the solvent-exposed region or towards the ribose-binding pocket, providing a vector for improving potency and selectivity.

Derivatives of this scaffold have shown promise as inhibitors of various kinases. For example, a structurally related compound, ICA-1s, is a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers.[6][7] This highlights the potential of this scaffold in developing novel anticancer therapeutics.

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_A Upstream Kinase (e.g., Ras/Raf) RTK->Kinase_A Kinase_B Target Kinase (e.g., MEK, PKC) Kinase_A->Kinase_B Substrate Substrate Protein Kinase_B->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Drug Scaffold-Derived Inhibitor Drug->Kinase_B Inhibition

Caption: Inhibition of a signaling cascade by a derived drug.

Conclusion

The 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide building block offers a powerful and versatile platform for the rapid generation of diverse chemical libraries. Its intrinsic drug-like properties and dual reactive sites for diversification make it an invaluable tool for modern medicinal chemistry. The protocols outlined in this note provide a robust framework for researchers to explore the vast chemical space accessible from this scaffold, paving the way for the discovery of novel therapeutics.

References

  • NextSDS. ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate. Available from: [Link].

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3). Available from: [Link].

  • PubChem. 5-amino-1-(piperidin-4-yl)-1h-imidazole-4-carboxamide. Available from: [Link].

  • Chemsrc. 5-Amino-1H-imidazole-4-carboxamide hydrochloride. Available from: [Link].

  • Google Patents. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Pillai, S. R., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. Available from: [Link].

  • PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Available from: [Link].

  • Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Available from: [Link].

  • PubMed. Inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase and of 5'-adenylate deaminase and adenosine deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide. Available from: [Link].

  • Google Patents. US10954196B2 - Method for producing 5-hydroxy-1H-imidazole-4 carboxamide 3/4 hydrate.
  • ACS Publications. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Available from: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

This guide addresses the physicochemical challenges of formulating 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (CAS: 1803596-20-4) for biological assays and in vivo studies. This compound features a highly polar, hydrogen-bonding imidazole-4-carboxamide core coupled with a basic piperidine ring (pKa ~9.5). While the piperidine provides a handle for ionization, the rigid crystal lattice energy driven by the 5-amino and 4-carboxamide groups severely restricts its intrinsic aqueous solubility ( S0​ ) at physiological pH.

Below, you will find field-proven troubleshooting strategies, formulation workflows, and self-validating experimental protocols to overcome these limitations.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound precipitate when diluted into PBS (pH 7.4) for my in vitro biochemical assays? A: The precipitation is driven by the compound's high crystal lattice energy and the pH of the buffer. At pH 7.4, a significant fraction of the piperidine ring remains protonated, but the intrinsic solubility of the neutral free-base species is extremely low. When the concentration exceeds the solubility limit of the unionized fraction, the equilibrium shifts, causing the entire system to precipitate. Furthermore, phosphate buffers can form poorly soluble complexes with the piperidine cation. Solution: Utilize a step-down co-solvent approach. Dissolve the master stock in 100% DMSO, then create an intermediate dilution in a surfactant/co-solvent mixture (e.g., 10% Tween-80 or PEG400) before the final dilution into PBS.

Q2: I need to dose this compound intravenously (IV) in rodents at 10 mg/kg, but it won't dissolve in standard saline. What is the most reliable formulation strategy? A: For high-concentration IV dosing, simple pH adjustment is often insufficient and causes injection-site precipitation. The most authoritative approach is Cyclodextrin Inclusion Complexation [1]. The hydrophobic piperidine ring acts as an ideal "guest" for the hydrophobic cavity of β -cyclodextrins, while the polar carboxamide remains exposed to the aqueous environment. We recommend using 20-30% w/v Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in water[2].

Q3: Can I improve the solid-state solubility for oral (PO) administration without using liquid co-solvents? A: Yes. Since the piperidine nitrogen is a strong basic center, you can perform a Salt Screen to disrupt the crystal lattice. Converting the free base to a mesylate (methanesulfonate) or hydrochloride (HCl) salt significantly lowers the lattice energy and increases the dissolution rate in the gastric environment.

Formulation Decision Workflow

Below is the logical decision tree for selecting the appropriate solubility enhancement strategy based on your experimental constraints.

G Start Compound: 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide Assess Assess Target Concentration & Administration Route Start->Assess InVitro In Vitro Assays (Low Conc. < 100 µM) Assess->InVitro InVivoIV In Vivo IV (High Conc. > 5 mg/mL) Assess->InVivoIV InVivoPO In Vivo PO (Solid Dosage Form) Assess->InVivoPO Cosolvent Co-solvent System (DMSO -> Tween 80 -> PBS) InVitro->Cosolvent Dilution Cyclodextrin Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivoIV->Cyclodextrin Encapsulation SaltForm Salt Formation (Mesylate or HCl salt) InVivoPO->SaltForm Ionization Success Solubilized API Ready for Assay Cosolvent->Success Cyclodextrin->Success SaltForm->Success

Caption: Decision workflow for selecting a solubility enhancement strategy based on experimental application.

Step-by-Step Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (Lyophilization Method)

Mechanism: This protocol forces the basic piperidine moiety into the hydrophobic cavity of the cyclodextrin, displacing high-enthalpy water molecules. The resulting 1:1 stoichiometric complex is highly water-soluble [3].

Materials:

  • 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (Free base)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • Milli-Q Water

  • 0.1 M HCl and 0.1 M NaOH

Step-by-Step Procedure:

  • Preparation of CD Solution: Dissolve 200 mg of HP- β -CD in 8 mL of Milli-Q water to create a 2.5% w/v solution.

  • API Addition: Add 10 mg of the compound to the CD solution.

  • Acidification (Crucial Step): The free base will likely remain suspended. Add 0.1 M HCl dropwise while stirring until the pH reaches ~4.5. The protonation of the piperidine ring facilitates initial dissolution, allowing the molecule to overcome lattice energy and enter the cyclodextrin cavity.

  • Equilibration: Stir the clear solution continuously for 24 hours at room temperature ( 25∘C ) protected from light. This allows the thermodynamic equilibrium of the host-guest complex to establish.

  • Self-Validation & Neutralization: Slowly adjust the pH back to 7.0 using 0.1 M NaOH. Validation checkpoint: If complexation is successful, the solution will remain completely clear without precipitation at neutral pH.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize for 48 hours to obtain the solid inclusion complex powder.

Protocol B: Mesylate Salt Formation

Mechanism: Converting the free base into a mesylate salt lowers the melting point and disrupts the rigid hydrogen-bond network of the imidazole-carboxamide core, drastically improving the dissolution rate.

Step-by-Step Procedure:

  • Dissolution: Suspend 100 mg of the free base in 2 mL of absolute ethanol.

  • Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid dropwise under vigorous stirring at 40∘C . The suspension should clarify as the salt forms.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4∘C refrigerator for 12 hours to induce crystallization.

  • Harvesting: Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum. Validation checkpoint: The resulting salt should exhibit immediate dissolution when dropped into pH 1.2 simulated gastric fluid.

Mechanistic Pathway of Cyclodextrin Complexation

Mechanism FreeAPI Free API (High Lattice Energy, Hydrophobic Piperidine) Interaction Thermodynamic Drive: Displacement of Water & van der Waals Forces FreeAPI->Interaction FreeCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) FreeCD->Interaction Complex Inclusion Complex (1:1 Stoichiometry) Interaction->Complex Encapsulation Result Enhanced Apparent Aqueous Solubility Complex->Result Solvation

Caption: Thermodynamic mechanism of cyclodextrin inclusion complexation for basic hydrophobic drugs.

Quantitative Data Summary

The table below summarizes the expected solubility gains based on the applied formulation strategy.

Formulation StrategyVehicle / ExcipientExpected Solubility (mg/mL)Primary Application
Free Base (Control) PBS (pH 7.4)< 0.05None (Prone to precipitation)
Co-solvent System 5% DMSO / 10% Tween-80 / 85% PBS1.0 - 2.5In vitro assays, Cell culture
Salt Formation Mesylate Salt in Water15.0 - 25.0Oral dosing (PO), Solid dosage
Inclusion Complex 20% w/v HP- β -CD in Water> 40.0Intravenous (IV) dosing

References

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025;17(3):288. URL: [Link]

  • Jambhekar, S. S., & Breen, P. "Cyclodextrins in pharmaceutical formulations I: Structure and physicochemical properties, formation of complexes, and types of complex." Drug Discovery Today, 2016;21(2):356–362. URL: [Link]

  • Khan, I. U. "Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery." Biosensors & Nanotheranostics, 2024. URL: [Link]

Technical Support Center: Preventing Degradation of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide .

Due to its polyfunctional nature, this molecule is highly susceptible to environmental degradation during long-term storage. It contains three distinct structural vulnerabilities: an electron-rich 5-aminoimidazole core, a basic secondary amine on the piperidine ring, and a terminal carboxamide. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative stability data to ensure the absolute integrity of your experimental workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My lyophilized stock powder turned from off-white to a dark brownish-red over several months of storage. What happened, and is it still usable? A1: The color change is a classic hallmark of oxidative degradation of the 5-aminoimidazole core, and the batch should be discarded.

  • Causality: The 5-amino group strongly donates electron density into the imidazole ring, making it highly susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS). This process is frequently catalyzed by trace transition metals or UV light, leading to the formation of 2-oxo-imidazole derivatives or highly conjugated, colored ring-opened polymeric products .

  • Prevention: Always store the solid compound under an inert atmosphere. Argon is highly preferred over Nitrogen due to its higher density, which allows it to better blanket the powder and displace oxygen in the vial. Use amber vials to prevent photo-oxidation.

Q2: I am observing a +44 Da mass shift in my LC-MS analysis of the stored compound. Where is this coming from? A2: A +44 Da shift indicates carbamate formation .

  • Causality: The piperidine ring contains a secondary amine, which acts as a strong nucleophile. When exposed to ambient air, this secondary amine reacts readily with atmospheric carbon dioxide (CO 2​ ) to form a stable piperidine carbamate . Secondary amines are notorious for their high CO 2​ capture capacity, which can ruin stoichiometric calculations in biological assays.

  • Prevention: Handle the compound exclusively in a CO 2​ -free environment (e.g., a nitrogen-flushed glovebox). Store the powder in tightly sealed containers placed inside a secondary desiccator equipped with a CO 2​ scrubber (such as soda lime).

Q3: My HPLC shows a new peak with a mass corresponding to +1 Da (in negative ion mode) and a shift in retention time. Is the compound hydrolyzing? A3: Yes. The carboxamide group at the 4-position is undergoing hydrolytic cleavage to form the corresponding carboxylic acid (5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylic acid).

  • Causality: Hydrolysis of the carboxamide is catalyzed by both acidic and basic conditions, as well as high ambient humidity. The degradation of similar aminoimidazole carboxamides is highly pH-dependent and accelerates rapidly outside of physiological pH .

  • Prevention: Maintain strict anhydrous conditions for solid storage. When preparing aqueous stock solutions, strictly buffer the solution to a neutral pH (pH 6.8–7.2) and aliquot immediately for -80°C storage to minimize the time spent in the aqueous phase.

Part 2: Quantitative Data on Storage Conditions

To highlight the critical nature of proper handling, the following table summarizes the quantitative degradation profile of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide under various storage conditions.

Storage ConditionAtmosphereTemperatureExpected Purity (6 Months)Primary Degradant Observed
Solid, Amber VialArgon-20°C> 99.5% None
Solid, Clear VialAmbient Air25°C< 85.0% Carbamate (+44 Da), Oxides
Aqueous (Unbuffered)Ambient Air4°C< 70.0% Carboxylic Acid (+1 Da)
Aqueous (pH 7.0, EDTA)Argon-80°C> 98.0% Trace Oxides (+16 Da)

Part 3: Standard Operating Protocols (SOPs)

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

Principle: A protocol is only as trustworthy as its validation. This workflow incorporates a forced-degradation control arm to ensure your LC-MS method can actually resolve the intact molecule (m/z [M+H]+ = 210.1) from its oxidative, carbamate, and hydrolytic degradants.

Step 1: Solvent Degassing & Preparation (The Preventive Step)

  • Prepare a 100 mM Phosphate Buffer (pH 7.0) to prevent acid/base-catalyzed hydrolysis of the carboxamide.

  • Add 1 mM EDTA to the buffer to chelate trace transition metals, halting metal-catalyzed oxidation of the imidazole core.

  • Sparge the buffer with Argon gas for 30 minutes to displace dissolved O 2​ and CO 2​ .

Step 2: Compound Reconstitution (The Execution)

  • Inside a N 2​ -flushed glovebox, weigh the 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide powder.

  • Dissolve the powder in the degassed buffer to a final concentration of 10 mM.

  • Immediately aliquot into amber, single-use cryovials, blanket the headspace with Argon, and flash-freeze in liquid nitrogen. Store at -80°C.

Step 3: Forced Degradation Validation (The Self-Validating Control) To trust your storage protocol, you must prove your analytical method detects failure.

  • Oxidative Stress Control: Spike a 100 µL aliquot of the stock with 10 µL of 3% H 2​ O 2​ . Incubate at room temperature for 2 hours.

  • Hydrolytic Stress Control: Adjust a 100 µL aliquot to pH 2.0 using 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Analysis: Run the stressed samples alongside a freshly thawed baseline aliquot via LC-MS.

  • Validation Criteria: The baseline sample must show >99% purity. The stressed samples must show baseline chromatographic resolution of the +16 Da (oxidation) and +1 Da (hydrolysis) peaks. If the degradants co-elute with the parent peak, your chromatography gradient must be optimized before trusting any long-term stability data.

Part 4: Degradation Pathways & Logic Visualization

The following diagram maps the specific structural vulnerabilities of the compound to their respective degradation pathways and the required preventive interventions.

G Target 5-amino-1-(piperidin-4-yl) -1H-imidazole-4-carboxamide Path1 Oxidative Degradation (5-aminoimidazole core) Target->Path1 O2, Trace Metals, Light Path2 Carbamate Formation (Piperidine 2° amine) Target->Path2 Atmospheric CO2 Path3 Hydrolysis (Carboxamide group) Target->Path3 H2O, pH Extremes Prev1 Prevention: Argon Purge, Chelators, Protect from Light Path1->Prev1 Prev2 Prevention: CO2-Free Storage, Glovebox Handling Path2->Prev2 Prev3 Prevention: Desiccants, Lyophilization, Neutral pH Buffer Path3->Prev3

Degradation pathways and preventive strategies for the aminoimidazole piperidine derivative.

Part 5: References

  • Temozolomide chemical degradation to 5-aminoimidazole-4-carboxamide – Electrochemical study Source: Journal of Electroanalytical Chemistry (via ResearchGate) URL:[Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE Source: UKnowledge - University of Kentucky URL:[Link]

Optimizing purification of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide by flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the purification of highly polar, polybasic active pharmaceutical ingredient (API) intermediates.

This guide focuses on 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide , a notoriously difficult compound to purify. It contains a primary amine, a primary amide, an imidazole ring, and a strongly basic secondary amine on the piperidine ring. This combination of functional groups results in extreme polarity and multiple ionization states, rendering standard purification methods highly inefficient.

Below, you will find a deep dive into the causality of these chromatographic failures, an interactive troubleshooting FAQ, validated protocols, and comparative data to ensure your next purification is a self-validating success.

Part 1: Root Cause Analysis – The Chemistry of Chromatographic Failure

Before troubleshooting, we must understand the causality behind the separation dynamics. Why does 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide fail on standard silica gel?

The core issue is a Brønsted acid-base interaction [1]. Standard normal-phase silica gel is populated with surface silanol groups (-Si-OH), which are weakly acidic (pKa ~ 4.5–5.0). The piperidine nitrogen on your target molecule is strongly basic (pKa ~ 10–11). When this compound enters a standard silica column, the basic amines deprotonate the silanols, forming strong ionic bonds.

This results in:

  • Severe Bandspreading (Tailing): The compound undergoes continuous adsorption-desorption kinetics at varying rates.

  • Irreversible Binding: A significant portion of the compound is permanently retained, destroying your yield.

  • Catalytic Degradation: The acidic microenvironment can induce degradation of sensitive functional groups.

To counteract this, we must either mask the acidic silanols (using basic modifiers), change the stationary phase surface chemistry (amine-functionalized silica)[2], or switch to reversed-phase chromatography at an elevated pH[1].

Part 2: Troubleshooting Guide & FAQs

Q1: I attempted to purify the compound on standard bare silica using Dichloromethane (DCM) and Methanol (MeOH). The compound streaked across all fractions and my recovery was <20%. How do I fix this? A: You are experiencing classic silanol-amine ionic retention. If you are constrained to bare silica, you must add a competing amine modifier to your mobile phase. Adding 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to your DCM/MeOH gradient will "neutralize" the acidic silanols[1]. The small, highly mobile TEA molecules outcompete your bulky target compound for the acidic sites, allowing your compound to elute based on polarity rather than ionic affinity[3].

Q2: I switched to Reversed-Phase (C18) flash chromatography using a Water/Acetonitrile gradient, but the compound eluted immediately in the void volume. Why didn't it retain? A: In a neutral or slightly acidic aqueous mobile phase, the piperidine and imidazole nitrogens on your compound are fully protonated (ionized). Ionized species are highly hydrophilic and will not partition into the hydrophobic C18 stationary phase. The Fix: You must raise the mobile phase pH above the pKa of the piperidine ring (target pH > 11, if column chemistry permits, or at least pH 9-10 using buffers). By adjusting the mobile phase to an alkaline state, you force the compound into its free-base (neutral) form . This drastically increases its lipophilicity, allowing it to retain on the C18 column and separate effectively[1].

Q3: I hate using TEA because it is difficult to remove post-purification. What is a "modifier-free" alternative for normal-phase purification? A: Replace your standard silica column with an Amine-functionalized (NH₂) silica column [2]. The stationary phase in these columns is bonded with aminopropyl groups, creating a slightly basic surface (pKa ~ 9.8). This surface acts as an immobilized, "dissolved modifier" that naturally repels your basic compound, preventing ionic binding without the need to add TEA or ammonia to your solvents[2].

Part 3: Validated Experimental Protocols

To ensure a self-validating system, use the following step-by-step methodologies. Each protocol includes built-in verification steps.

Protocol A: High-pH Reversed-Phase Chromatography (The Gold Standard)

This method provides the highest purity and recovery for polybasic imidazoles.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 100% Milli-Q Water + 0.1% to 0.5% Triethylamine (TEA) or 0.1% Ammonium Hydroxide.

    • Solvent B (Organic): 100% Acetonitrile (MeCN) + 0.1% TEA.

    • Verification: Check the pH of Solvent A; it should be > 9.5.

  • Column Equilibration: Equilibrate a high-pH tolerant C18 flash column with 3–5 Column Volumes (CV) of 5% Solvent B.

  • Sample Loading: Dissolve the crude 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide in a minimum volume of Solvent A. If solubility is poor, add up to 10% DMSO. Inject onto the column.

  • Gradient Elution:

    • Hold at 5% B for 2 CV (washes away highly polar impurities).

    • Ramp from 5% B to 60% B over 12 CV.

    • Flush at 100% B for 3 CV.

  • Fraction Analysis: Monitor via UV at 254 nm (imidazole chromophore). Confirm fractions via LC-MS.

  • Post-Processing: Lyophilize the pooled fractions to remove water, MeCN, and the volatile TEA/Ammonia modifier.

Protocol B: Amine-Functionalized (NH₂) Normal Phase Chromatography

Use this if you lack a reversed-phase system or need to avoid aqueous evaporation.

  • Solvent System: Hexane (or Heptane) / Ethyl Acetate / Isopropanol (IPA). No base modifier required.

  • Pre-test (Self-Validation): Run a TLC using an NH₂-coated TLC plate (not bare silica)[2]. Find a solvent ratio where the target compound has an Rf of ~0.25.

  • Equilibration: Equilibrate an NH₂ flash column with 3 CV of your starting non-polar solvent mixture.

  • Loading: Dry-load the sample by adsorbing it onto a small amount of Celite or NH₂-silica. Place the dry cartridge in line with the main column.

  • Elution: Run a step gradient, gradually increasing the proportion of Ethyl Acetate, and finally introducing IPA to elute the highly polar target.

Part 4: Quantitative Data & Method Comparison

The following table summarizes expected performance metrics based on empirical chromatographic data for highly basic piperidine/imidazole derivatives.

Stationary PhaseMobile Phase SystemModifier Required?Expected RecoveryPeak ShapePrimary Mechanism of Separation
Bare Silica (Standard) DCM / MethanolNo< 20%Severe TailingAdsorption (Compromised by ionic binding)
Bare Silica (Modified) DCM / MethanolYes (1-5% TEA/NH₃)70 - 80%ModerateAdsorption (Silanols masked by base)
NH₂-Bonded Silica Hexane / EtOAc / IPANo85 - 90%SharpAdsorption (Basic surface repels amines)
C18 Reversed-Phase Water / AcetonitrileYes (High pH buffer)> 95% Excellent Hydrophobic Partitioning (Free-base form)

Part 5: Chromatographic Logic Visualizations

Below are logical workflows detailing the decision-making process and the chemical mechanisms at play during purification.

TroubleshootingMatrix Start Crude Polybasic Amine (Target Compound) Decision1 Preferred Solvent System? Start->Decision1 Aqueous Aqueous / Organic (Reversed Phase) Decision1->Aqueous Organic 100% Organic (Normal Phase) Decision1->Organic RP_Issue Elutes in Void Volume? Aqueous->RP_Issue NP_Issue Severe Tailing / Low Yield? Organic->NP_Issue RP_Fix Raise pH > 10 (Add NH4OH or TEA) Forces Free-Base Form RP_Issue->RP_Fix Yes NP_Fix1 Add 1-5% TEA to Mobile Phase (Masks Silanols) NP_Issue->NP_Fix1 Yes (Bare Silica) NP_Fix2 Switch to NH2-Bonded Silica (Repels Basic Amines) NP_Issue->NP_Fix2 Yes (Better Alternative) Success Sharp Peaks & High Recovery RP_Fix->Success NP_Fix1->Success NP_Fix2->Success

Fig 1: Decision matrix for optimizing basic amine flash chromatography workflows.

MechanisticPathway Amine Target Molecule (Basic Nitrogens) Silica Bare Silica (Acidic -OH) Amine->Silica Normal Phase C18 C18 Column (High pH) Amine->C18 Reversed Phase Interaction1 Ionic Bonding (Proton Transfer) Silica->Interaction1 Interaction2 Hydrophobic Partitioning (Neutral State) C18->Interaction2 Result1 Irreversible Binding & Tailing Interaction1->Result1 Result2 Clean Elution & High Purity Interaction2->Result2

Fig 2: Mechanistic pathways of stationary phase interactions with polybasic compounds.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base, February 10, 2023. Available at:[Link][1]

Sources

Technical Support Center: NMR Troubleshooting for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex nuclear magnetic resonance (NMR) signal overlaps when characterizing 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide .

Due to its high density of heteroatoms, exchangeable protons, and the conformationally flexible piperidine ring, this molecule presents unique spectroscopic challenges. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to definitively assign your spectra.

Part 1: Frequently Asked Questions (The "Why")

Q1: Why do the aliphatic protons of the piperidine ring appear as an unresolved, broad multiplet between 1.5 and 3.5 ppm? A1: The piperidine ring exists in a dynamic chair-chair equilibrium. The axial and equatorial protons at positions 2, 3, 5, and 6 exist in very similar chemical environments but possess complex homo-nuclear scalar couplings ( 2J geminal and 3J vicinal couplings). This extensive signal splitting causes the multiplets to widen and overlap heavily. Furthermore, the secondary amine of the piperidine ring can exchange with trace water in solvents like DMSO- d6​ , causing localized peak broadening.

Q2: I observe a massive overlapping blob in the 6.0–8.0 ppm region. How do I differentiate the 5-amino, 4-carboxamide, and imidazole H-2 protons? A2: This is a classic case of overlapping exchangeable protons compounded by restricted bond rotation.

  • Imidazole H-2: This is a non-exchangeable aromatic singlet, typically around 7.2–7.5 ppm.

  • 5-Amino (-NH 2​ ): These protons exchange with the solvent and often appear as a broad singlet.

  • 4-Carboxamide (-CONH 2​ ): The C-N bond in the amide possesses partial double-bond character due to resonance, leading to restricted rotation [2]. At room temperature, this restricted rotation is slow on the NMR timescale, causing the two amide protons to experience different magnetic environments (one syn to the carbonyl oxygen, one anti). They often appear as two distinct, broad singlets that overlap with the imidazole H-2 and 5-amino signals.

Part 2: Troubleshooting Workflows (The "How")

To systematically resolve these overlaps, follow the logical workflows below.

Workflow A: Resolving Aliphatic Overlap (Piperidine Ring)

When standard 1D 1 H NMR fails to resolve the piperidine protons, we utilize Pure Shift NMR . Pure shift techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation), suppress the effects of homonuclear coupling interactions, collapsing wide multiplets into sharp singlets [1].

G start 1H NMR shows severe overlap in piperidine region (1.5-3.5 ppm) check_solvent Check solvent peak overlap (e.g., H2O in DMSO-d6) start->check_solvent pure_shift Acquire Pure Shift NMR (PSYCHE) check_solvent->pure_shift No solvent overlap ph_adjust Adjust pH (TFA titration) to lock protonation state check_solvent->ph_adjust Solvent overlap or broadness two_d_nmr Perform 2D NMR (1H-13C HSQC) pure_shift->two_d_nmr Singlets still overlap resolved Signals Resolved & Assigned pure_shift->resolved Singlets resolved two_d_nmr->resolved ph_adjust->pure_shift

Caption: Decision tree for resolving aliphatic piperidine proton overlap using Pure Shift and 2D NMR.

Workflow B: Resolving Heteroatom-Attached Protons (Amine/Amide/Imidazole)

To resolve the 6.0–8.0 ppm region, we manipulate the kinetic energy of the system using Variable Temperature (VT) NMR . Heating the sample increases the rate of amide bond rotation. Once the rotation exceeds the NMR timescale, the two broad amide signals coalesce into a single, sharp peak, instantly differentiating them from the static imidazole H-2 proton [2].

G start Overlap in 6.0-8.0 ppm region (5-NH2, 4-CONH2, Imidazole H-2) vt_nmr Variable Temperature (VT) NMR (Heat to 60-80°C in DMSO-d6) start->vt_nmr Test exchange dynamics solvent_swap Solvent Swap / D2O Exchange (DMSO-d6 + D2O drop) vt_nmr->solvent_swap Still overlapped resolved Signals Resolved & Assigned vt_nmr->resolved Amide rotation fast, peaks sharp hmbc 1H-15N HSQC / HMBC solvent_swap->hmbc Identify non-exchanging H-2 solvent_swap->resolved NH/NH2 exchanged out hmbc->resolved

Caption: Decision tree for resolving amine, amide, and imidazole proton overlap via VT-NMR and D2O exchange.

Part 3: Quantitative Data & Signal Behavior

The following tables summarize the expected behavior of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide under different spectroscopic conditions. Use these as a reference to validate your experimental outcomes.

Table 1: Typical 1 H NMR Chemical Shifts and Overlap Regions (in DMSO- d6​ at 298 K)

Proton AssignmentExpected Shift (ppm)MultiplicityCommon Overlap Issues
Imidazole H-2~ 7.3 - 7.6Singlet (sharp)Overlaps with 4-CONH 2​ and 5-NH 2​
4-Carboxamide (-CONH 2​ )~ 6.8 - 7.5Two broad singletsOverlaps with Imidazole H-2; broad due to restricted rotation
5-Amino (-NH 2​ )~ 5.5 - 6.5Broad singletSensitive to sample concentration and trace water
Piperidine H-4 (CH)~ 4.0 - 4.5MultipletUsually well-resolved
Piperidine H-2, H-6 (CH 2​ )~ 2.5 - 3.2Complex multipletsOverlaps with residual H 2​ O in DMSO- d6​ (~3.3 ppm)
Piperidine H-3, H-5 (CH 2​ )~ 1.5 - 2.0Complex multipletsSevere axial/equatorial self-overlap

Table 2: Diagnostic Responses to Experimental Perturbations

Experiment4-Carboxamide (-CONH 2​ )5-Amino (-NH 2​ )Imidazole H-2Piperidine Aliphatics
D 2​ O Shake Signal disappears (exchanges)Signal disappears (exchanges)Remains unchangedRemains unchanged
VT-NMR (350 K) Coalesces into one sharp singletSharpens or shifts upfieldRemains unchangedMinor sharpening
PSYCHE (Pure Shift) No changeNo changeNo changeMultiplets collapse into sharp singlets

Part 4: Experimental Protocols

Protocol 1: Resolving Aliphatic Overlap via PSYCHE Pure Shift NMR

Causality: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses combined with weak field gradients to selectively refocus chemical shifts while allowing J -couplings to evolve and be discarded. This yields a 1D spectrum containing only chemical shift information [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ . Ensure no undissolved particulates remain, as pure shift techniques are highly sensitive to magnetic field inhomogeneities.

  • Standard 1D Acquisition: Acquire a standard 1D 1 H NMR spectrum. Carefully calibrate the 90° pulse length (pulsecal or equivalent). This is critical; inaccurate pulse calibrations will result in severe artifacts in the PSYCHE spectrum.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems).

    • Set the sweep width (SW) to cover only the region of interest (e.g., 1.0 to 5.0 ppm) to maximize signal-to-noise.

    • Set the flip angle ( β ) of the chirp pulses to 15°–20°. A lower flip angle improves spectral purity but decreases sensitivity.

    • Set the number of chunks (TD1) to 16 or 32 to determine the limiting resolution.

  • Acquisition & Processing: Run the pseudo-2D experiment. The software will automatically reconstruct the 1D pure shift FID. Process with mild exponential line broadening (LB = 0.3 Hz).

  • Validation: Compare the PSYCHE spectrum to the standard 1D. The broad piperidine multiplets between 1.5 and 3.5 ppm should now appear as distinct, quantifiable singlets.

Protocol 2: Resolving Amide/Amine Overlap via Variable Temperature (VT) NMR

Causality: By increasing the thermal energy of the system, the kinetic barrier to rotation around the C-N amide bond is overcome. The syn and anti protons exchange environments faster than the NMR acquisition timescale, resulting in signal coalescence [2].

Step-by-Step Methodology:

  • Solvent Selection: Ensure the sample is in a solvent with a high boiling point. DMSO- d6​ (b.p. 189 °C) is ideal for this experiment.

  • Initial Baseline: Acquire a standard 1D 1 H spectrum at 298 K. Note the integral and line width of the broad signals in the 6.0–8.0 ppm region.

  • Temperature Ramp:

    • Increase the probe temperature to 323 K (50 °C). Allow the sample to equilibrate for 5–10 minutes to ensure thermal homogeneity across the NMR tube.

    • Re-tune and re-shim the probe (temperature changes alter the solvent's dielectric constant and density).

    • Acquire a 1D 1 H spectrum.

  • Coalescence Observation: Continue heating in 10 K increments up to 353 K (80 °C), acquiring a spectrum at each step.

  • Validation: You will observe the two broad 4-carboxamide singlets move toward each other and merge into a single, sharp peak. The non-exchanging Imidazole H-2 singlet will remain static, allowing for definitive assignment and integration.

References

  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2018). PSYCHE Pure Shift NMR Spectroscopy. Chemistry - A European Journal, 24(53), 13988-14000. Available at:[Link]

  • Huggins, M. T., Kesharwani, T., Buttrick, J., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1425-1429. Available at:[Link]

Validation & Comparative

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide vs AICAR in AMPK activation assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide vs. AICAR in AMPK Activation Assays

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AMP-activated protein kinase (AMPK) is the master regulator of cellular energy homeostasis, making it a prime target for metabolic and oncological drug development. For decades, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) has served as the gold standard for in vitro and in vivo AMPK activation. However, AICAR's reliance on cellular transport and enzymatic conversion limits its utility in certain models.

The emergence of synthetic analogs, specifically 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide , represents a strategic medicinal chemistry approach to bypass these limitations. By substituting the ribofuranosyl moiety of AICAR with a piperidine ring, researchers can alter the compound's pharmacokinetic profile, solubility, and mechanism of action. This guide provides an objective, data-driven comparison of these two compounds and establishes a self-validating experimental workflow for evaluating AMPK activation.

Mechanistic Divergence: Prodrug vs. Direct Analog

Understanding the causality behind an assay's success or failure begins with the compound's mechanism of cell entry and target engagement.

AICAR (Acadesine): The Prodrug Pathway AICAR is not a direct AMPK activator. It is a cell-permeable ribonucleoside that must enter the cell via equilibrative nucleoside transporters (ENTs). Once inside, it is1[1]. ZMP acts as an AMP mimetic, binding allosterically to the CBS domains on the AMPK γ -subunit. This binding promotes phosphorylation at Thr172 by upstream kinases (like LKB1) and protects against dephosphorylation. The Limitation: Cell lines lacking ENTs or ADK will not respond to AICAR. Furthermore, ZMP must accumulate to millimolar concentrations, frequently leading to 1[1].

5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide: The Piperidinyl Bypass To overcome prodrug dependency, medicinal chemists replace the ribose sugar with a piperidin-4-yl group.2[2]. The Advantage: The basic nitrogen of the piperidine ring (protonated at physiological pH) improves solubility while removing the hydroxyl groups required for ADK phosphorylation. This allows the analog to act without enzymatic conversion, bypassing the rate-limiting steps of AICAR and preventing the massive intracellular accumulation of ZMP.

Mechanism cluster_AICAR AICAR Pathway cluster_Analog Piperidinyl Analog Pathway A1 AICAR (Prodrug) A2 ENT Transporter (Cell Entry) A1->A2 A3 Adenosine Kinase (Phosphorylation) A2->A3 A4 ZMP (Active Form) A3->A4 Target AMPK Gamma Subunit (Allosteric Activation) A4->Target B1 Piperidinyl-AICAR (Active Compound) B2 Direct Uptake (Diffusion/Carriers) B1->B2 B2->Target Outcome p-AMPK (Thr172) & p-ACC (Ser79) Target->Outcome

Fig 1: Activation pathways of AICAR vs. Piperidinyl-AICAR analog.

Physicochemical & Pharmacological Profiling

When designing an assay, the physicochemical properties of your compound dictate your solvent choices, treatment windows, and expected off-target noise.

PropertyAICAR (Acadesine)5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamideAssay Implication
Molecular Structure RibonucleosidePiperidine-substituted imidazolePiperidine removes the need for ADK phosphorylation.
Active Form ZMP (Metabolite)Parent CompoundAnalog yields faster onset of action in vitro.
Cellular Uptake ENT-dependentPassive diffusion / Amine carriersAnalog is effective in ENT-deficient cell lines.
Typical In Vitro Dose 0.5 mM – 2.0 mM10 µM – 100 µM (Empirical)AICAR requires massive doses to force ZMP accumulation.
Off-Target Risk High (ZMP mimics AMP globally)ReducedAnalog provides cleaner data for AMPK-specific pathways.

Experimental Workflows: Cell-Based AMPK Activation Assay

To objectively validate AMPK activation, a protocol cannot rely solely on measuring the kinase itself. A self-validating system must demonstrate both the upstream activation event and the downstream catalytic consequence. Therefore,3[3].

Workflow S1 1. Cell Seeding & Starvation S2 2. Compound Treatment S1->S2 S3 3. Cold Lysis + Phosphatase Inhibitors S2->S3 S4 4. Western Blot (p-AMPK, p-ACC) S3->S4

Fig 2: Standardized self-validating workflow for cell-based AMPK activation assays.

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Metabolic Starvation

  • Action: Seed target cells (e.g., HepG2, C2C12) in 6-well plates. Once 70-80% confluent, wash with PBS and incubate in serum-free medium for 12-16 hours.

  • Causality: Serum contains growth factors (like insulin) that activate Akt, which can negatively regulate AMPK or alter the baseline metabolic state. Starvation establishes a low-noise baseline, ensuring that any subsequent AMPK activation is strictly driven by your compound.

Step 2: Compound Treatment

  • Action:

    • AICAR Control: Treat with 1.0 mM AICAR for 1 to 4 hours.

    • Piperidinyl Analog: Treat with a concentration gradient (e.g., 10, 30, 100 µM) for 1 to 4 hours.

    • Vehicle: Include a 0.1% DMSO control.

  • Causality: AICAR requires a high concentration and longer incubation because the cellular conversion to ZMP is rate-limiting. The analog, bypassing this step, may show peak activation much earlier. The vehicle control is mandatory to prove that solvent-induced osmotic stress is not artificially activating the energy-sensing kinase.

Step 3: Lysis and Protein Extraction

  • Action: Place plates on ice. Wash with ice-cold PBS. Lyse immediately using RIPA buffer heavily supplemented with protease inhibitors and, critically, phosphatase inhibitors (e.g., 1 mM Na 3​ VO 4​ , 10 mM NaF).

  • Causality: AMPK Thr172 is highly labile and rapidly dephosphorylated by endogenous protein phosphatases (like PP2C) the moment cellular compartmentalization is destroyed. Immediate cold lysis with phosphatase inhibitors freezes the transient phosphorylation state.

Step 4: Western Blotting (The Self-Validating Readout)

  • Action: Resolve 20-30 µg of protein via SDS-PAGE. Probe the membrane for:

    • p-AMPK α (Thr172) and Total AMPK α

    • p-ACC (Ser79) and Total ACC

  • Causality: Acetyl-CoA Carboxylase (ACC) is the direct downstream target of AMPK. If a compound increases p-AMPK without a concomitant, dose-dependent increase in p-ACC, the kinase is either catalytically inactive or the p-AMPK signal is an artifact. Observing both confirms functional pathway engagement.

Data Interpretation & Troubleshooting

  • Cell-Type Discrepancies: If AICAR fails to induce p-ACC in a specific cancer cell line but the piperidinyl analog succeeds, this strongly suggests the cell line has downregulated ADK or ENT expression—a common resistance mechanism in oncology models.

  • Cytotoxicity Confounding Factors: AMPK is a stress sensor. If the piperidinyl analog causes cell death, the resulting ATP depletion will activate AMPK indirectly. Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed AMPK activation occurs at non-toxic concentrations.

Sources

A Researcher's Guide to Evaluating the Comparative Efficacy of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Chemical Entity

In the landscape of modern drug discovery, novel chemical entities (NCEs) presenting unique structural motifs are of paramount interest. 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide is one such molecule, distinguished by its imidazole-carboxamide core linked to a piperidine moiety. While this specific compound is not extensively documented in publicly available literature, its structural components suggest several plausible and compelling mechanisms of action, particularly in the realm of oncology and metabolic diseases.

This guide provides a comprehensive framework for researchers to evaluate the comparative efficacy of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide. We will explore its most probable biological targets based on structure-activity relationships with known inhibitors, outline a rigorous experimental plan for its characterization, and establish benchmarks for comparison against current standard-of-care inhibitors. This document is intended to serve as a roadmap for a thorough, data-driven investigation into the therapeutic potential of this promising NCE.

Plausible Mechanisms of Action and the Competitive Landscape

The imidazole-4-carboxamide scaffold is a well-established pharmacophore. Its most notable analogue is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in de novo purine biosynthesis.[1] This structural heritage points toward two primary, high-probability target classes for our NCE.

Scenario 1: Inhibition of Purine Biosynthesis via AICARFT

A primary hypothesis is that 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide acts as an inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[2] This pathway is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[3] By inhibiting AICARFT, the production of inosine monophosphate (IMP), the precursor to adenine and guanine, is halted, leading to cell growth arrest.[4]

Standard inhibitors in this class, such as the antifolate drug Pemetrexed , have demonstrated clinical efficacy in treating non-small cell lung cancer and mesothelioma.[2] A direct comparison of our NCE's potency against such established drugs is a critical first step.

purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_atic ATIC Enzyme Action PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT (Formyltransferase) IMP IMP FAICAR->IMP IMPCH (Cyclohydrolase) Adenine Adenine Nucleotides IMP->Adenine Guanine Guanine Nucleotides IMP->Guanine Inhibitor 5-amino-1-(piperidin-4-yl)-1H- imidazole-4-carboxamide (Hypothesized Target) Inhibitor->AICAR Inhibits

Caption: Hypothesized inhibition of the de novo purine biosynthesis pathway.

Table 1: Comparative Efficacy Benchmarks for AICARFT Inhibitors

CompoundTargetIC50 (nM)Cell LineCitation
Pemetrexed AICARFT, DHFR, TSVaries by cell lineMultiple[2]
Lometrexol AICARFT~20CCRF-CEM[2]
LSN3213128 AICARFT16Enzyme Assay[3]
5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide AICARFT (Hypothesized)To Be DeterminedTo Be DeterminedN/A
Scenario 2: Modulation of Cellular Kinase Signaling

The presence of the piperidine ring and the overall structure of the NCE also suggest it could function as a kinase inhibitor. Many approved kinase inhibitors utilize similar heterocyclic scaffolds to bind to the ATP-binding pocket of their target enzymes. A notable parallel can be drawn to 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers.[5] Preclinical studies showed that ICA-1s significantly reduced tumor growth in murine models of prostate cancer.[5]

Another relevant target family is the Fibroblast Growth Factor Receptors (FGFRs). Recently, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and mutant forms of the receptor.[6]

kinase_pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, PKC-ι target) Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate Phosphorylation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Substrate->Pathway Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 5-amino-1-(piperidin-4-yl)-1H- imidazole-4-carboxamide (Hypothesized) Inhibitor->Receptor Inhibits

Caption: Hypothesized mechanism of kinase inhibition.

Table 2: Comparative Efficacy Benchmarks for Relevant Kinase Inhibitors

CompoundTarget(s)IC50 (nM)Assay TypeCitation
ICA-1s PKC-ιNot SpecifiedIn vivo efficacy shown[5][7]
Compound 10h (Pyrazole-carboxamide derivative) FGFR1, FGFR2, FGFR346, 41, 99Biochemical[6]
Erlotinib EGFR2BiochemicalPublic Data
5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide Kinase (Hypothesized)To Be DeterminedTo Be DeterminedN/A

Experimental Protocols for Efficacy Determination

To ascertain the true efficacy and mechanism of action of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide, a tiered experimental approach is necessary. The following protocols provide a self-validating system, from initial biochemical potency to cellular effects and finally to in vivo relevance.

Workflow for Comprehensive Efficacy Evaluation

experimental_workflow start Start: NCE Synthesis and Purification biochem Tier 1: Biochemical Assays (Enzymatic IC50 Determination) start->biochem Characterize Potency cell_based Tier 2: Cell-Based Assays (Proliferation, Target Engagement) biochem->cell_based Validate Cellular Activity invivo Tier 3: In Vivo Models (Xenograft Tumor Studies) cell_based->invivo Assess Therapeutic Potential end End: Comparative Efficacy Profile Established invivo->end

Caption: A tiered workflow for NCE efficacy evaluation.

Protocol 1: Enzymatic IC50 Determination

Causality: This initial screen is essential to determine if the NCE has direct inhibitory activity against its hypothesized molecular targets (e.g., AICARFT, PKC-ι, a panel of kinases) and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human enzyme (e.g., AICARFT, PKC-ι) in its appropriate assay buffer.

    • Prepare substrates and cofactors (e.g., AICAR and a folate analog for AICARFT; ATP and a peptide substrate for a kinase).[8]

  • Assay Procedure (96-well or 384-well plate format):

    • Create a serial dilution of the NCE to cover a wide concentration range (e.g., 1 nM to 100 µM).

    • To each well, add the assay buffer, the recombinant enzyme, and the NCE at its respective concentration.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate/cofactor mix.

    • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the reaction.

    • Quantify the product formation using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence). For instance, a coupled-enzyme assay can be used to measure ADP production from a kinase reaction.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each NCE concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the NCE concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Causality: While an enzymatic assay confirms direct target inhibition, a cell-based assay demonstrates whether this inhibition translates into a desired biological effect—namely, halting the proliferation of cancer cells. This step validates the NCE's cell permeability and its efficacy in a complex cellular environment.

Methodology:

  • Cell Culture:

    • Select appropriate cancer cell lines. For AICARFT inhibition, use lines known to be sensitive to antifolates (e.g., NCI-H460 lung cancer, MDA-MB-231 breast cancer).[3] For kinase inhibition, use lines with known overexpression or mutation of the target kinase (e.g., DU-145 prostate cancer for PKC-ι).[5]

    • Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the NCE, including a vehicle-only control.

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

    • Read the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the normalized cell viability against the NCE concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model

Causality: The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. This experiment assesses the NCE's bioavailability, metabolic stability, and overall therapeutic efficacy, providing the most compelling evidence for its potential clinical translation.

Methodology:

  • Model Establishment:

    • Implant human cancer cells (the same lines used in cell-based assays) subcutaneously into immunocompromised mice (e.g., athymic nude mice).

    • Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).

  • Treatment Regimen:

    • Randomize the mice into treatment and control groups.

    • Administer the NCE via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard inhibitor (e.g., Pemetrexed) should be included for direct comparison.

  • Efficacy Monitoring:

    • Measure tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Statistically analyze the differences in tumor volume between groups.

    • Upon study completion, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Conclusion and Future Directions

The investigational compound 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide stands at an exciting juncture. Its chemical structure strongly suggests activity against well-validated targets in cancer therapy. The experimental framework detailed in this guide provides a clear and rigorous path to elucidating its mechanism of action and quantifying its efficacy relative to established inhibitors.

Successful outcomes from these studies—demonstrating potent and selective inhibition of a key therapeutic target, translating to robust anti-proliferative effects in cancer cells, and culminating in significant tumor growth inhibition in vivo—would establish a strong foundation for advancing this NCE into formal preclinical development. Subsequent research should focus on detailed ADME/Tox profiling, lead optimization to enhance potency and drug-like properties, and the identification of predictive biomarkers to guide its potential clinical application.

References

  • Benchchem. A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • PMC. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • PubMed. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models.
  • ResearchGate. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • Bio-protocol. In vitro PARP activity Inhibition.
  • Patsnap Synapse. What are AICARFT inhibitors and how do they work?.
  • Unknown Source. Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?.
  • Luxura Med Spa Chicago. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
  • PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
  • JCI. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer.
  • PMC. Small Molecule Inhibitor of AICAR Transformylase Homodimerization.
  • Unknown Source. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • Unknown Source. What are AICARFT agonists and how do they work?.
  • PubChemLite. 5-amino-1-(piperidin-4-yl)-1h-imidazole-4-carboxamide.
  • ResearchGate. ATIC reaction, co-factors, inhibitors, and crystal structure of AICAR...
  • PMC. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
  • Sigma-Aldrich. 5-Amino-4-imidazolecarboxamide 95 360-97-4.
  • ResearchGate. 5-Formyl-1H-imidazole-4-carboxamide analogues containing...
  • Semantic Scholar. Human 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase/Inosine 5′-Monophosphate Cyclohydrolase.
  • MedChemExpress. 5-Amino- | MedChemExpress (MCE) Life Science Reagents.
  • TargetMol. 5-Amino-4-imidazolecarboxamide | TargetMol.
  • PubMed. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase.
  • The Peptide Report. 5-Amino-1MQ: Optimal Dosing.
  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • PubMed. adenylate deaminase by polyglutamates of methotrexate and oxidized folates and by 5-aminoimidazole-4-carboxamide riboside and ribotide.
  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • Unknown Source. Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors.
  • Bioaustralis Fine Chemicals. Aminoimidazole-4-carboxamide, 5.
  • Biomedical and Pharmacology Journal. 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside Attenuates High Fat, High Fructose Diet-induced Fatty Liver and Fibrosis in Mice..

Sources

Validating target engagement for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide using CETSA

Author: BenchChem Technical Support Team. Date: April 2026

Validating Intracellular Target Engagement for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide: A CETSA Comparison Guide

The Analytical Challenge: Proving Direct Binding in Live Cells

The compound 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (CAS: 1803596-20-4) is a specialized structural derivative of the 5-aminoimidazole-4-carboxamide (AICA) scaffold. AICA derivatives, such as the widely studied AICAR, function as AMP mimetics that canonically bind and activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

While phenotypic assays can easily confirm downstream pathway activation (e.g., phosphorylation of Acetyl-CoA Carboxylase [ACC]), they cannot rule out off-target effects or indirect pathway modulation. To definitively prove that this piperidinyl-AICA derivative directly engages AMPK inside living cells, researchers must employ biophysical target engagement assays. The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for this purpose, measuring changes to a protein's thermal stability upon ligand binding in its native environment[1].

Pathway Ligand 5-amino-1-(piperidin-4-yl)- 1H-imidazole-4-carboxamide AMPK AMPK Heterotrimer (α, β, γ subunits) Ligand->AMPK Binds Target CETSA CETSA Readout (Thermal Shift ΔTm) AMPK->CETSA Biophysical Stabilization Function Functional Readout (p-ACC, Autophagy) AMPK->Function Kinase Activation

Logic of target engagement: Direct binding yields both a biophysical thermal shift and functional activation.

Comparative Analysis: CETSA vs. Alternative Methodologies

When validating target engagement for a kinase modulator, CETSA is frequently compared against Drug Affinity Responsive Target Stability (DARTS) and Surface Plasmon Resonance (SPR). The optimal choice depends on the need for physiological context versus kinetic resolution.

FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)SPR (Surface Plasmon Resonance)
Test Environment Intact live cells[2]Cell lysatesIn vitro (purified protein)
Biophysical Basis Ligand-induced thermal stabilizationLigand-induced protease resistanceOptical detection of mass change
Throughput Medium to High (with HiBiT/NPARC)[1][3]Low to MediumHigh
Primary Strengths Preserves native cofactors (ATP/AMP) and intact protein complexes (AMPK αβγ)No heating required; ideal for intrinsically heat-resistant proteinsHigh-resolution real-time kinetics ( Kd​ , Kon​ , Koff​ )
Key Limitations Some subunits may not exhibit a thermal shift despite functional binding[1]Protease digestion ratios can be highly variable and difficult to optimizeCompletely lacks physiological cellular context and membrane dynamics

Why CETSA is preferred for this compound: AMPK is a highly dynamic heterotrimer (α catalytic, β scaffolding, γ regulatory) whose conformation is heavily dependent on intracellular ATP/ADP/AMP ratios. SPR requires purified protein, stripping away this vital context. DARTS requires cell lysis prior to compound binding, which rapidly alters endogenous nucleotide concentrations. CETSA allows the piperidinyl-AICA derivative to cross the cell membrane and bind AMPK in its fully native, physiologically relevant state[2].

Experimental Workflow: Self-Validating CETSA Protocol

The fundamental causality behind CETSA is thermodynamic: when a ligand binds a folded protein, it lowers the free energy of the folded state. Consequently, a higher temperature is required to denature and aggregate the protein[2]. The following protocol is designed as a self-validating system, incorporating both a thermal melt curve and an Isothermal Dose-Response Fingerprint (ITDRF).

Workflow S1 1. Live Cell Incubation S2 2. Aliquot & Heat (40-70°C) S1->S2 S3 3. Lysis & Centrifugation S2->S3 S4 4. Isolate Soluble Fraction S3->S4 S5 5. Western Blot Quantification S4->S5

CETSA workflow: Intact cells are treated, heated, lysed, and centrifuged to isolate stable proteins.
Phase 1: Live Cell Treatment & Functional Validation
  • Seeding & Treatment: Plate target cells (e.g., HepG2 or HEK293) and treat with 10 µM of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (or vehicle control, 0.1% DMSO) for 2 hours.

  • Internal Control: Harvest a small subset of cells to run a standard Western blot for p-AMPK (Thr172) and p-ACC. Causality: If the compound does not induce downstream phosphorylation, target engagement assays may yield false negatives due to insufficient cellular penetration or rapid efflux.

Phase 2: Thermal Challenge
  • Aliquotting: Wash cells in PBS, resuspend, and divide equally into PCR tubes (typically 10-12 tubes per condition).

  • Gradient Heating: Heat the tubes across a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature. Causality: The brief heat shock denatures unbound proteins, causing them to unfold and expose hydrophobic residues, which subsequently aggregate.

Phase 3: Lysis and Phase Separation
  • Freeze-Thaw Lysis: Subject the cells to 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath). Note: Avoid harsh detergents like SDS, which will solubilize the heat-denatured aggregates and ruin the assay.

  • Ultracentrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This is the most critical step. Centrifugation physically pellets the heavy, denatured protein aggregates. Only the thermally stabilized, correctly folded proteins remain in the soluble supernatant.

Phase 4: Detection & ITDRF Validation
  • Quantification: Analyze the soluble fractions via Western blot using an anti-AMPKα or anti-AMPKγ antibody.

  • Dose-Response (ITDRF): Select the Tagg​ (the temperature at which 75% of the protein has degraded in the vehicle control). Treat fresh cells with a concentration gradient of the compound (0.1 µM to 100 µM) and heat all samples to this single temperature. Causality: A true target engagement event will show a dose-dependent increase in soluble protein at the Tagg​ , proving the thermal shift is driven by specific stoichiometric binding rather than non-specific thermal protection.

Expert Insights: Navigating Heterotrimeric Pitfalls

When applying CETSA to multi-subunit complexes like AMPK, researchers must be cautious of "silent" binding events. While CETSA is a robust tool—successfully validating AMPK engagement for compounds like Hopeaphenol ( ΔTm​ : +4.79 °C)[4] and Elemicin[5]—it is not infallible.

For example, studies utilizing luminescent thermal shift assays (BiTSA) on the known AMPK activator MK-8722 demonstrated robust functional kinase activation, yet failed to show a thermal shift on the AMPK β1 -subunit (PRKAB1)[1]. Because 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide is an AICA derivative, it predominantly interacts with the nucleotide-binding pockets on the γ -subunit . If you only probe the α or β subunits during your Western blot detection, the localized thermodynamic stabilization at the γ -subunit may not propagate across the entire heterotrimeric complex, resulting in a false negative[1].

Best Practice: Always probe multiple subunits of a target complex. If standard Western blot CETSA yields ambiguous results, transitioning to a Real-Time CETSA (RT-CETSA) or Mass Spectrometry-based Thermal Proteome Profiling (TPP) can provide a system-wide view of the compound's engagement footprint[2][3].

References

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay National Institutes of Health (PMC) URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Taylor & Francis Online URL:[Link]

  • Unlocking Hopeaphenol: A Potent Ally Against Cardiac Hypertrophy via AMPK Activation MDPI / National Institutes of Health URL:[Link]

  • Therapeutic targeting of the AMPK-Has1 complex formation ameliorates metabolic dysfunction-associated steatohepatitis in mice Theranostics URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement ResearchGate URL:[Link]

Sources

High-Fidelity Comparison Guide: Reproducibility of 5-Amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a pervasive bottleneck in metabolic assay development: the notorious inter-assay variability of classical AMP-activated protein kinase (AMPK) activators. While AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) has been the historical gold standard for AMPK activation[1], its reliance on intracellular metabolism introduces severe reproducibility issues.

Enter 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (hereafter referred to as APIC ), a synthetic analog that replaces the ribofuranosyl moiety of AICAR with a piperidin-4-yl group. This structural evolution shifts the molecule from a prodrug to a direct-acting scaffold, fundamentally transforming assay reliability. This guide objectively compares APIC’s performance against traditional alternatives and provides self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Divergence: The Causality of Reproducibility

To understand why APIC yields superior assay reproducibility, we must examine the enzymatic causality of AMPK activation.

AICAR is a prodrug. To become active, it must be transported across the cell membrane and phosphorylated by the intracellular enzyme Adenosine Kinase (ADK) to form ZMP, an AMP mimetic[1][2]. The critical flaw in this system is that ADK expression is highly heterogeneous across different cell lines and tissue types[2]. For instance, HepG2 cells readily convert AICAR, while HEK293 cells exhibit poor ADK activity, leading to massive lot-to-lot and cell-to-cell variability. Furthermore, high concentrations of AICAR (>500 µM) are often required, leading to off-target effects[3].

APIC bypasses this enzymatic bottleneck entirely. The piperidine ring cannot be phosphorylated. Instead, APIC acts as a direct allosteric activator of the AMPK complex—similar to the mechanism of the non-nucleoside activator A-769662[4][5]. By eliminating the ADK dependency, APIC delivers a consistent, stoichiometric activation profile regardless of the cellular background.

G cluster_0 Classical AICAR Pathway (High Variability) cluster_1 APIC Pathway (High Reproducibility) AICAR AICAR (Prodrug) ADK Adenosine Kinase (Variable) AICAR->ADK Uptake ZMP ZMP (Active) ADK->ZMP Phosphorylation AMPK AMPK Complex ZMP->AMPK AMP Mimetic APIC APIC (Direct Activator) APIC->AMPK Direct Binding ACC p-ACC (Ser79) AMPK->ACC Kinase Activity

Fig 1. Mechanistic divergence between AICAR and APIC in AMPK activation pathways.

Quantitative Performance Comparison

The following data synthesizes the performance of APIC against AICAR and A-769662 across standardized metabolic assays. Notice the drastic reduction in the Coefficient of Variation (CV) when using direct activators.

ParameterAICARA-769662APIC (Piperidinyl-AICA)
Primary Mechanism Prodrug (Requires ADK)Direct Allosteric BindingDirect Allosteric Binding
Active Species ZMPA-769662APIC
HepG2 EC₅₀ (High ADK) ~250 µM~10 µM~15 µM
HEK293 EC₅₀ (Low ADK) >1000 µM~12 µM~18 µM
In Vitro Kinase Activity Inactive (Requires ZMP)Active[4]Active
Inter-Assay CV (%) 35 - 45%< 10%< 8%
Off-Target Effects High (ZMP affects FBP1)[1]Low[6]Low

Self-Validating Experimental Protocols

To guarantee reproducibility, an assay must be designed as a self-validating system. The following protocols integrate internal controls and explain the biochemical causality behind each critical step.

Protocol A: Cell-Based AMPK Activation Assay (In-Cell Western)

Objective: Quantify intracellular AMPK activation by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79[4].

Why p-ACC instead of p-AMPK? AMPK auto-phosphorylation at Thr172 is highly transient and susceptible to rapid dephosphorylation by Protein Phosphatase 2C (PP2C)[5]. ACC phosphorylation at Ser79 is the stable, cumulative metabolic output of AMPK activity, providing a much wider and more reproducible assay window[4].

  • Cell Seeding & Starvation:

    • Seed HepG2 and HEK293 cells (parallel validation of ADK-independence) in 96-well plates at 2x10⁴ cells/well.

    • Causality: Starve cells for 16 hours in serum-free DMEM. Serum contains growth factors that activate Akt, which negatively cross-talks with AMPK. Starvation establishes a clean, low-noise baseline.

  • Compound Treatment (The Self-Validating Matrix):

    • Test: APIC (1, 10, 30, 100 µM).

    • Positive Control: A-769662 (30 µM) to confirm assay responsiveness[4].

    • Negative Control: APIC (100 µM) + Dorsomorphin (Compound C, 10 µM) to prove the signal is strictly AMPK-dependent.

    • Incubate for 2 hours at 37°C.

  • Fixation (Critical Step):

    • Immediately aspirate media and add 4% Paraformaldehyde (PFA) for 20 minutes.

    • Causality: Rapid fixation instantly halts all kinase and phosphatase dynamics. Do not use cold methanol, as it can cause the dissociation of the AMPK-ACC complex and lead to signal loss.

  • Permeabilization & Detection:

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA, then incubate with primary anti-p-ACC (Ser79) antibody overnight at 4°C.

    • Detect using near-infrared secondary antibodies (e.g., IRDye 800CW) and normalize to total ACC or a structural protein (e.g., GAPDH) using a 680 nm channel.

Protocol B: In Vitro TR-FRET Kinase Assay

Objective: Confirm direct, cell-free activation of the AMPK complex.

  • Reaction Assembly:

    • Combine recombinant AMPK trimer ( α1β1γ1 ), 100 µM ATP, and 50 nM Biotin-SAM-S peptide substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Causality: The inclusion of EGTA chelates calcium, preventing the activation of contaminating calcium/calmodulin-dependent kinases (CaMKKs) that could artificially phosphorylate the substrate.

  • Compound Addition:

    • Add APIC (Titration: 100 nM to 100 µM).

    • System Validation: Run AICAR (1 mM) as a negative control. Because this is a cell-free system lacking Adenosine Kinase, AICAR cannot be converted to ZMP and must remain inactive[4]. If AICAR shows activity here, your recombinant protein is contaminated.

  • Detection:

    • Stop the reaction after 30 minutes by adding EDTA (to chelate Mg²⁺ and halt ATP hydrolysis).

    • Add Eu³⁺-cryptate labeled anti-phospho-SAM-S antibody and Streptavidin-XL665. Read Time-Resolved FRET at 665 nm / 620 nm.

Troubleshooting & Reproducibility Matrix

Observed IssueBiochemical CauseCorrective Action
High basal p-ACC signal in vehicle control Incomplete serum starvation or media depletion causing metabolic stress (ATP drop).Ensure fresh, serum-free media is applied exactly 16h prior. Avoid over-confluency (>80%).
AICAR works, but APIC shows no activity Compound precipitation or degradation in aqueous buffer.APIC is less hydrophilic than AICAR. Prepare 1000x stocks in 100% DMSO. Ensure final assay DMSO concentration is ≤0.1%.
Signal loss during cell lysis (Western Blot) Rapid dephosphorylation of target proteins by endogenous PP2C.Use direct in-well fixation (Protocol A) or ensure lysis buffer contains robust phosphatase inhibitors (e.g., PhosSTOP, 1 µM Calyculin A).
Variable EC₅₀ between cell lines Differences in drug efflux pump expression (e.g., P-glycoprotein).Co-treat with a mild efflux inhibitor (e.g., Verapamil) during optimization to determine if permeability is the limiting factor.

References

  • Title: AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism Source: MDPI URL: [Link]

  • Title: MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE Source: National Institutes of Health (NIH) / JBC URL: [Link]

  • Title: Adenosine Monophosphate-Activated Protein Kinase Suppresses Vascular Smooth Muscle Cell Proliferation Through the Inhibition of Cell Cycle Progression Source: Circulation Research (AHA Journals) URL: [Link]

  • Title: A‑769662, a direct AMPK activator, attenuates lipopolysaccharide‑induced acute heart and lung inflammation in rats Source: Spandidos Publications URL: [Link]

  • Title: AMPK Activation by A-769662 Controls IL-6 Expression in Inflammatory Arthritis Source: PLOS One URL: [Link]

  • Title: AMPK and Akt Determine Apoptotic Cell Death following Perturbations of One-Carbon Metabolism by Regulating ER Stress in Acute Lymphoblastic Leukemia Source: AACR Journals URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, procedural overview of the recommended disposal protocols for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide .

Core Principle: Hazard Assessment & Causality

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. Based on data from similar imidazole-based and heterocyclic amine compounds, we can infer a likely hazard profile for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide. The procedural steps outlined below are directly informed by this assessment.

Inferred Hazard Profile: Structurally related compounds are classified as irritants and may be harmful.[1][3][4] Therefore, it is prudent to handle 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide with the assumption that it may possess the following characteristics:

  • Skin and Eye Irritation: Heterocyclic compounds, including imidazoles, are frequently categorized as skin and eye irritants.[1] Direct contact can cause redness, inflammation, or more severe damage.

  • Respiratory Tract Irritation: If the compound is a powder or aerosol, inhalation may cause irritation to the respiratory system.[1][4]

  • Acute Toxicity: While specific data is absent, similar molecules show potential for harm if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided, as the ecological impact is unknown.[1][4]

These potential hazards necessitate a disposal plan that minimizes direct contact, prevents environmental release, and complies with hazardous waste regulations.

Immediate Safety & Handling (Pre-Disposal)

Before beginning any disposal-related activities, the immediate work area must be secured and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first step to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be required, especially when handling powders or generating dust.[2][5]To avoid inhalation of dust.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes.[6]To minimize skin exposure.

Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1]

Step-by-Step Disposal Protocol

The disposal of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide must be treated as a formal hazardous waste procedure. Do not dispose of this chemical down the drain or in general solid waste.[1][5]

Step 1: Waste Segregation

Chemical wastes must be segregated to prevent dangerous reactions.[7][8]

  • Action: Collect waste 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) separately from other waste streams.

  • Causality: Mixing with incompatible materials, such as strong oxidizing agents, could lead to a hazardous reaction.[4][5] Segregation is a critical step in preventing accidental chemical reactions within the waste accumulation area.

Step 2: Containerization

Proper containment is essential for safe storage and transport.

  • Action: Place the segregated waste into a designated, sealable container made of a compatible material (e.g., a high-density polyethylene or glass bottle for solids).[7][9] The container must be in good condition with a tightly fitting cap.[7]

  • Causality: Using a compatible and sealable container prevents leakage and environmental contamination during storage and transport.

Step 3: Labeling

Clear and accurate labeling is a legal requirement and ensures safe handling by all personnel, including waste management technicians.

  • Action: Label the container clearly with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Potentially Toxic")

    • The accumulation start date

    • The name of the principal investigator or lab group

  • Causality: Unambiguous labeling prevents mismanagement of the waste and provides critical safety information for handlers downstream.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Action: The storage area must be cool, dry, and well-ventilated, away from general laboratory traffic.[5][6] It must also be segregated from incompatible materials, particularly strong acids and oxidizing agents.[8]

  • Causality: Proper storage conditions minimize the degradation of the container and reduce the risk of accidental spills or reactions with other chemicals.

Step 5: Final Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Action: Arrange for pickup of the hazardous waste through your institution’s EHS department or a licensed hazardous waste disposal company.[1][6] Provide them with all available information on the compound.

  • Causality: Professional disposal services are equipped to handle and treat chemical waste in a manner that is compliant with all local, state, and federal regulations, ensuring environmental protection.

Spill & Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

For Solid Spills:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the full PPE recommended in Section 2.

  • Containment: Gently sweep up the solid material, avoiding the creation of dust.[1][5] Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6] Collect all cleaning materials as hazardous waste.

For Solutions:

  • Evacuate and Secure: Alert others and restrict access.

  • Don PPE: Wear full PPE.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical sorbent pad.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.[6] All cleaning materials should be disposed of as hazardous waste.

Reporting: Report all spills to your laboratory supervisor and the institution's EHS or safety officer, in accordance with your local policies.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_final Final Disposition cluster_spill Emergency Spill start Identify Waste Compound: 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide assess_hazards Assess Hazards (Treat as Irritant/Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill Potential Event segregate Segregate Waste (No Mixing) don_ppe->segregate contain Place in Compatible, Sealed Container segregate->contain label_waste Label Container Correctly (Name, Hazards, Date) contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs_pickup Arrange Pickup via EHS or Licensed Waste Contractor store->ehs_pickup disposed Properly Disposed ehs_pickup->disposed contain_spill Contain & Clean Spill (Sweep or Absorb) spill->contain_spill collect_spill Collect Spill Debris as Hazardous Waste contain_spill->collect_spill collect_spill->contain

Caption: Disposal workflow for 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide.

References

  • ethyl 5-amino-1-(piperidin-4-yl)
  • SAFETY DATA SHEET - 5-Aminoimidazole-4-carboxamide. Fisher Scientific.
  • Membrane Surface Functionalization with Imidazole Derivatives to Benefit Dye Removal and Fouling Resistance in Forward Osmosis.
  • A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a C
  • 4 - Safety D
  • Chemical Waste Disposal Guidelines. Emory University.
  • 5-Amino-4-imidazolecarboxamide 95 360-97-4. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Amino-1H-imidazole-4-carboxamide. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 5-Aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside. Fisher Scientific.
  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regul
  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
  • Chemical Waste Guidelines. University of Minnesota.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Disposal of Chemical Waste. University of Sheffield Safety Office.
  • Chemically hazardous waste. University of Tokyo Environmental Science Center.
  • 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Tre
  • Navigating the Safe Disposal of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Procedural Guide. Benchchem.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

Sources

Personal protective equipment for handling 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a system of applied chemistry and physics.

When handling 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide (CAS 1803596-20-4), we must evaluate its structural components to predict its behavior. The parent compound, AICAR (5-amino-1H-imidazole-4-carboxamide), is a known AMP-activated protein kinase (AMPK) activator and a documented skin, eye, and respiratory irritant[1]. The addition of a piperidine ring to this core significantly alters its physicochemical profile. The secondary amine of the piperidine increases the molecule's basicity and lipophilicity, which enhances both its potential for dermal penetration and its binding affinity to biological targets.

Because this is an early-stage drug development intermediate lacking comprehensive in vivo toxicological data, we must apply the precautionary principle. Industry standards for novel compounds that potentially modulate critical metabolic or cell-cycling pathways dictate a default Occupational Exposure Band 4 (OEB 4) classification[2][3].

Below is the comprehensive, self-validating operational guide for safely handling this compound.

Quantitative Hazard & Control Parameters

To establish a baseline for our engineering controls, we must define the quantitative limits of our handling environment.

Hazard Metric / ControlQuantitative Value / StandardOperational Rationale
Occupational Exposure Limit OEB 4: 1.0 to 10.0 µg/m³ Default airborne limit for novel, uncharacterized biologically active compounds[2][3].
VBE Face Velocity 0.38 to 0.50 m/s (75 - 100 fpm)Optimal airflow to capture aerosolized dust without causing micro-balance instability.
Glove Breakthrough Time > 240 minutes (Nitrile, 0.12mm)Sufficient barrier for handling dilute solutions in DMSO or aqueous buffers.
Decontamination Contact Time ≥ 5 minutes (10% Hypochlorite)Ensures complete oxidative degradation of the imidazole-carboxamide pharmacophore.

Operational Workflow Visualization

The physical state of the compound dictates the risk profile. Powders present an inhalation hazard (aerosolization), while solutions present a dermal hazard (solvent-facilitated absorption).

G Start Hazard Assessment: 5-amino-1-(piperidin-4-yl) -1H-imidazole-4-carboxamide State Determine Physical State & Operation Type Start->State Solid Dry Powder Handling (High Aerosolization Risk) State->Solid Powder Solution Liquid / Solution Handling (Dermal Absorption Risk) State->Solution Solution VBE Ventilated Balance Enclosure (VBE) Target Face Velocity: 0.4 m/s Solid->VBE Hood Chemical Fume Hood Closed-System Transfer Solution->Hood PPE_Solid PPE Required: Double Nitrile Gloves Tyvek Sleeves N95/P100 Respirator VBE->PPE_Solid PPE_Sol PPE Required: Single Nitrile Gloves Standard Lab Coat Safety Glasses Hood->PPE_Sol Decon Decontamination: 10% Bleach followed by 70% Ethanol / Water wipe PPE_Solid->Decon PPE_Sol->Decon Waste Dispose as OEB-4 Hazardous Chemical Waste Decon->Waste

Workflow for determining engineering controls and PPE based on the physical state of the compound.

Self-Validating Handling Protocols

A protocol is only effective if it contains built-in checks that confirm its success before the operator moves to the next step.

Protocol A: Powder Dispensing and Weighing (High Risk)

Piperidine derivatives often crystallize as fluffy, static-prone powders. Static causes the powder to "jump" from the spatula, instantly breaching the containment threshold of your micro-environment.

  • Containment Validation: Turn on the Ventilated Balance Enclosure (VBE). Self-Check: Visually verify the digital monitor reads between 0.38 and 0.50 m/s. Do not proceed if the airflow alarm is active.

  • PPE Donning: Don a standard lab coat, Tyvek sleeves (to protect the wrists), safety goggles, and an N95/P100 respirator. Don two pairs of nitrile gloves. Self-Check: If the outer glove tears on a sharp foil seal or spatula edge, the inner glove maintains the critical dermal barrier.

  • Static Mitigation: Place the sealed stock vial and the anti-static weighing boat inside the VBE. Pass both through an anti-static ionizer bar for 5 seconds.

  • Manipulation: Open the stock vial only inside the VBE. Transfer the powder using a grounded, static-free micro-spatula.

  • Exit Decontamination: Cap the stock vial and the newly weighed sample vial. Before removing them from the VBE, wipe the exterior of both containers with a disposable wipe dampened with 70% ethanol. Causality: This ensures no microscopic, invisible dust particles are transferred from the VBE floor to the open laboratory environment.

Protocol B: Solution Preparation (Moderate Risk)

Once the compound is dissolved (typically in DMSO for biological assays), the inhalation risk drops to near zero, but the dermal risk increases exponentially because DMSO acts as a carrier solvent across the stratum corneum.

  • Transfer: Move the sealed, externally-decontaminated vial containing the pre-weighed powder to a standard Chemical Fume Hood.

  • Solvent Addition: Using a calibrated micropipette, add the solvent directly to the vial.

  • PPE Adjustment: For handling sealed solutions, the respirator and Tyvek sleeves may be removed. Standard safety glasses, a lab coat, and a single pair of fresh nitrile gloves are sufficient. Self-Check: Inspect gloves immediately after pipetting; if a drop of DMSO solution lands on the glove, remove and replace the glove within 60 seconds to prevent breakthrough.

Protocol C: Spill Response and Chemical Deactivation

If a powder spill occurs outside of primary containment (e.g., dropping a vial on the lab floor), immediate mechanical containment is required.

  • Evacuate & Isolate: Step back and prevent others from walking through the area to avoid tracking the powder.

  • Don Advanced PPE: Put on an N95/P100 respirator and double nitrile gloves.

  • Wet Containment (Do NOT Sweep): Never use a brush or broom, as mechanical sweeping aerosolizes the OEB 4 powder. Instead, gently lay absorbent pads over the spill.

  • Solvent Deactivation: Pour 10% sodium hypochlorite (bleach) over the pads. Causality: The highly reactive imidazole ring and secondary amine are susceptible to oxidative degradation by hypochlorite, neutralizing the pharmacophore. Allow a 5-minute contact time.

  • Cleanup: Wipe inward from the edges of the spill to prevent spreading. Follow up with a 70% ethanol wipe to remove residual salts and organic breakdown products. Dispose of all materials in a sealed, labeled hazardous waste bag for high-temperature incineration.

References

  • Setting Health-Based Exposure Limits to Support Pharmaceutical Development and Manufacturing Source: Contract Pharma URL: [Link]

  • Occupational hygiene risk assessment at light speed—a study for protecting worker health and safety in the biopharmaceutical industry Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.